Mequitamium Iodide

Catalog No.
S534996
CAS No.
101396-42-3
M.F
C21H25IN2S
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mequitamium Iodide

CAS Number

101396-42-3

Product Name

Mequitamium Iodide

IUPAC Name

10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine iodide

Molecular Formula

C21H25IN2S

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H25N2S.HI/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22;/h2-9,16-17H,10-15H2,1H3;1H/q+1;/p-1

InChI Key

SWVANDLDSRKJFI-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide, 3-(10-H-phenothiazinylmethyl)-1-methyl-1-azabicyclo(2.2.2)octane, d-Meq cpd, LG 30435, LG-30435, mequitaminum iodide

Canonical SMILES

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-]

The exact mass of the compound Mequitamium Iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Mequitamium iodide exhibits a multi-target mechanism of action, primarily functioning as a dual antagonist and possessing additional inhibitory properties.

Primary Receptor Antagonism

It acts as a competitive antagonist at both histamine H1 and muscarinic acetylcholine receptors [1] [2]. This dual action underpins its potential as a bronchodilator and antiallergic agent, effectively antagonizing airway contraction induced by histamine and other spasmogens [3] [2].

The following diagram maps its primary and secondary mechanisms of action and their functional consequences:

G cluster_primary Primary Receptor Antagonism cluster_secondary Secondary Pathway Inhibition cluster_effects Functional Consequences MI This compound H1 Histamine H1 Receptor MI->H1 Antagonism M Muscarinic Receptor (M) MI->M Antagonism PAF Platelet-Activating Factor (PAF) MI->PAF Inhibition (via secondary mechanisms) Broncho Inhibition of Bronchoconstriction H1->Broncho M->Broncho PAF->Broncho Aggregation Inhibition of Platelet Aggregation PAF->Aggregation Inflammation Reduction of Airway Inflammation PAF->Inflammation

Platelet-Activating Factor (PAF) Inhibition

This compound inhibits PAF-acether induced platelet aggregation and bronchoconstriction [4]. It inhibits platelet-mediated effects of PAF by interfering with secondary mechanisms activated by this autacoid, rather than through direct antagonism of PAF at its receptor site [4].

Stereochemistry and Biological Activity

The biological activity of this compound is stereoselective. The two enantiomers of the drug show significant differences in potency [5]:

Enantiomer Histamine H1 Antagonist Potency Antimuscarinic Activity
(+)-(S)-enantiomer High (10-fold more potent than the R-form) Similar to the (-)-(R)-enantiomer
(-)-(R)-enantiomer Low Similar to the (+)-(S)-enantiomer

Molecular modeling suggests that the more active (+)-(S)-enantiomer can adopt a conformation similar to the receptor-binding conformers of classical antihistamines [5] [6].

Research and Development Status

This compound was investigated as a potential treatment for respiratory conditions. The R&D status is summarized below [1]:

Indication Highest Phase Location Status
Asthma Phase 2 Europe, France, Italy Discontinued
Rhinitis Phase 2 Europe, France, Italy Discontinued
Airway Obstruction Preclinical Italy Discontinued

Purchasing Information for Research

This compound is available for research purposes from specialty chemical suppliers.

Supplier Purity Packaging Price (approx.)
TargetMol Chemicals Inc. [3] Information missing Information missing $1,520.00 - $1,980.00 / mg
American Custom Chemicals [3] 95.00% 5 mg $497.38 / 5 mg
Immunomart [4] Information missing Information missing 2,432 - 4,000 CAD (price range)

> Please note that this compound is sold for research use only and is not for human diagnostic or therapeutic use [4].

References

Mequitamium Iodide discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Mequitamium Iodide Technical Profile

Property Specification
IUPAC Name 1-methyl-3-((10H-phenothiazin-10-yl)methyl)-1-azoniabicyclo[2.2.2]octane iodide [1]
Molecular Formula C₂₁H₂₅N₂S⁺ · I⁻ [2]
CAS Number 101396-46-7 [2]
Molecular Weight 337.50 g/mol (C₂₁H₂₅N₂S⁺ cation) [2]
SMILES S1C=2C=CC=CC2N(C=3C=CC=CC13)CC4C[N+]5(C)CCC4CC5 [2]
Storage -20°C [2]
Biological Role Histamine H1 receptor antagonist; Antimuscarinic agent [1]

Enantiomer Preparation & Configuration

The enantiomers of this compound were prepared and their absolute configurations determined through the following methodology [1]:

  • Chiral Resolution: The precursor compound, mequitazine, was resolved into its individual enantiomers using chiral chromatographic techniques. The specific stationary phase or chiral selector used was not detailed in the abstract.
  • Quaternization: The resolved (R)- and (S)-mequitazine enantiomers were then converted into the final quaternary ammonium salts, (R)- and (S)-mequitamium iodide.
  • Absolute Configuration Assignment: The absolute configuration of the more active, dextrorotatory enantiomer was unambiguously determined to be (S) via X-ray crystallographic analysis.
  • Conformational Analysis: Molecular modeling studies suggested that the biologically active (+)-(S)-enantiomer can adopt a conformation similar to the receptor-binding conformer of classical antihistamines.

Biological Activity of Enantiomers

The biological evaluation revealed a significant stereoselectivity in its mechanism of action, summarized in the table below [1].

Enantiomer Histamine H1 Antagonism Antimuscarinic Activity
(+)-(S)-Mequitamium Iodide High potency Equipotent to (R)-enantiomer
(-)-(R)-Mequitamium Iodide 10-fold less potent Equipotent to (S)-enantiomer

This data indicates that the histamine H1 receptor exhibits a high degree of stereoselectivity, strongly preferring the (S)-configured enantiomer. In contrast, the antimuscarinic activity is not stereospecific, suggesting a different binding mode or receptor interaction for this effect [1].

Experimental Protocol for In-Vitro Activity Assessment

While the exact protocols from the seminal study are not provided in the abstract, research in this area typically involves standardized in-vitro pharmacological assays:

  • Tissue Preparation: Use isolated guinea pig ileum, which is rich in both histamine H1 and muscarinic receptors.
  • Histamine Antagonism Assay:
    • Induce contraction of the ileum tissue with a known concentration of histamine.
    • Administer a set concentration of the this compound enantiomer.
    • Re-challenge the tissue with the same concentration of histamine and measure the reduction in contractile response.
    • The -logKB value (pA2) can be calculated to quantify and compare antagonist potency between enantiomers.
  • Antimuscarinic Activity Assay:
    • Follow a similar protocol, but induce contraction using a cholinergic agonist like carbachol or acetylcholine.
    • Measure the ability of each enantiomer to inhibit this muscarinic receptor-mediated contraction.

Research and Development Context

Later research explored this compound's potential applications. One study used magnetic resonance imaging (MRI) to evaluate a histamine-mediated allergic response in guinea pig nasopharynx, investigating the effect of this compound (coded as LG 30435) on airway microvascular leakage [3].

The following diagram illustrates the logical relationship between the compound's synthesis, its stereoselective actions, and the subsequent research pathways.

G Start Mequitazine Precursor A Chiral Chromatographic Resolution Start->A C (+)-(S)-Enantiomer A->C D (-)-(R)-Enantiomer A->D B Absolute Config. Assignment (X-ray) B->C Confirmed (S) E In-Vitro Pharmacological Profiling C->E D->E F High H1 Antagonism E->F G Weak H1 Antagonism E->G H Equal Antimuscarinic Activity E->H I In-Vivo Models F->I G->I H->I J Evaluation of effects on allergic response & airway microvascular leakage (MRI) I->J

Information Limitations and Future Directions

The available information is primarily from the compound's early-stage research. Key aspects for a comprehensive whitepaper that are not available in the current search results include:

  • Detailed synthetic pathways and analytical data for mequitazine and the final quaternary ammonium salt.
  • Complete experimental protocols with precise concentrations, tissue types, and buffer conditions.
  • Pharmacokinetic data (absorption, distribution, metabolism, excretion).
  • Full toxicology and safety profile.
  • Results from advanced clinical trials in humans.

References

INN Nomenclature and Chemical Identity

Author: Smolecule Technical Support Team. Date: February 2026

Mequitamium Iodide is the approved International Nonproprietary Name (INN) for this chemical entity. The table below lists its various chemical identifiers and names as found in the scientific literature and chemical databases.

Category Details
INN This compound [1]
INN (Latin) Mequitamii iodidum [1]
INN (French) Iodure de mequitamium [1]
INN (Spanish) Ioduro de mequitamio [1]
CAS Registry Number 101396-42-3 [2] [1] [3]
IUPAC Name 10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine iodide [1]
Molecular Formula C21H25IN2S [2] [1] [3]
Other Synonyms LG 30435, Mequitazium [2] [3]

Pharmacological Profile & Development Status

This compound is a quaternary ammonium phenothiazine derivative investigated as a potential anti-asthmatic and anti-allergic agent. Its primary mechanism involves dual antagonism of key receptors in the airways.

Property Description
Drug Type Small molecule drug [3]
Primary Mechanisms Histamine H1 receptor antagonist; Muscarinic acetylcholine receptor (mAChR) antagonist [4] [3]
Highest R&D Phase Discontinued (Phase 2) [3]
Key Indications (Studied) Asthma, Rhinitis [3]
Affinity for H1 Receptors Ki = 9 nM (Rat brain membranes) [4]
Affinity for Muscarinic Receptors Ki = 12-77 nM (Various tissues, non-selective across subtypes) [4]

The following diagram illustrates the core mechanism of action of this compound in the context of airway hypersensitivity:

G cluster_mediators Released Mediators cluster_receptors Receptor Activation cluster_effects Pathophysiological Effects Allergen Allergen Mast Cell Degranulation Mast Cell Degranulation Allergen->Mast Cell Degranulation Triggers Histamine Histamine Mast Cell Degranulation->Histamine Acetylcholine Acetylcholine Mast Cell Degranulation->Acetylcholine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds to Bronchoconstriction Bronchoconstriction H1 Receptor->Bronchoconstriction Airway Inflammation Airway Inflammation H1 Receptor->Airway Inflammation Muscarinic Receptor->Bronchoconstriction Microvascular Leakage Microvascular Leakage Muscarinic Receptor->Microvascular Leakage This compound This compound This compound->H1 Receptor Antagonizes This compound->Muscarinic Receptor Antagonizes

Diagram: Dual receptor antagonism of this compound blocks the effects of histamine and acetylcholine, preventing bronchoconstriction and inflammation.

Stereochemistry and Enantiomer Activity

This compound is a chiral molecule. Research has shown that its pharmacological activity is influenced by stereochemistry, which is detailed in the table below.

Enantiomer Absolute Configuration Histamine H1 Antagonism Muscarinic Antagonism
(+)-enantiomer (S) [5] High potency (10-fold more potent than the (R)-isomer) [5] Similar to (R)-isomer [5]
(-)-enantiomer (R) [5] Lower potency [5] Similar to (S)-isomer [5]
dextro-mequitamium (d-Meq) (S) (associated with the active dextrorotatory isomer) [6] Ki = 28 nM (in rat lung) [6] Ki = 212 nM (in bovine trachea) [6]

Experimental Protocols from Key Studies

For researchers seeking to replicate or understand the foundational studies, here are the methodologies used to determine the drug's receptor affinity and in vitro efficacy.

Receptor Binding Assay Protocol [4] [6]

This protocol is used to determine the affinity (Ki) of this compound for different receptors.

  • Objective: To measure the equilibrium inhibition constant (Ki) of this compound for histamine H1 and muscarinic acetylcholine receptors.
  • Materials:
    • Tissue Preparations: Rat brain membranes (for H1) or rat lung/bovine trachea homogenates (for muscarinic) [4] [6].
    • Radioligands: [³H]Quinuclidinyl benzilate ([³H]QNB) for both muscarinic and H1 receptors [6].
    • Buffers: Appropriate incubation buffer (e.g., Tris-HCl, phosphate buffer).
    • Test Compound: this compound in a concentration range (e.g., 0 to 10 μM).
  • Method:
    • Membrane Preparation: Homogenize the fresh tissue in ice-cold buffer and centrifuge to isolate the membrane fraction.
    • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of this compound in a total volume.
    • Specific Binding Determination: Include parallel incubations with a high concentration (e.g., 1 μM) of a non-radioactive antagonist (like atropine) to define non-specific binding.
    • Filtration and Scintillation Counting: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Measure the radioactivity on the filters using a scintillation counter.
  • Data Analysis: Use software to analyze the competitive binding data. The concentration that inhibits 50% of specific radioligand binding (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay on Guinea Pig Bronchi [6]

This protocol evaluates the functional antagonistic effect of the drug on isolated airway tissue.

  • Objective: To assess the inhibitory effect of this compound on histamine-induced contraction of airway smooth muscle.
  • Materials:
    • Tissue: Isolated bronchi from guinea pigs.
    • Organ Bath: Filled with oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C.
    • Inducing Agent: Histamine to pre-contract the tissue.
  • Method:
    • Tissue Preparation: Set up the bronchial rings in the organ bath under an optimal resting tension.
    • Pre-contraction: Induce a stable contraction in the tissue using a submaximal concentration of histamine.
    • Compound Application: Cumulatively add increasing concentrations of this compound (or its enantiomers) to the organ bath.
    • Measurement: Record the isometric tension and calculate the percentage of relaxation relative to the pre-contracted state.
  • Data Analysis: Determine the IC50 value (the concentration causing 50% inhibition of the histamine-induced contraction) with 95% confidence limits.

References

Enantiomer Synthesis and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

The most detailed scientific information available comes from a study that describes the preparation of Mequitamium Iodide enantiomers and their subsequent biological evaluation [1] [2].

  • Key Finding: The research indicates that the (+)-(S)-enantiomer is a significantly more potent histamine antagonist than the (-)-(R)-enantiomer, while both show similar antimuscarinic activity in vitro [1] [2].

The synthesis of these enantiomers was achieved not by a traditional asymmetric synthesis, but through a chiral chromatographic resolution of the precursor compound, mequitazine [1] [2]. The workflow for this process can be summarized as follows:

G Start Racemic Mequitazine (Precursor) Step1 Chiral Chromatographic Resolution Start->Step1 Step2 Separation of Enantiomers Step1->Step2 Step3 Quaternization Reaction (Reaction with Methyl Iodide) Step2->Step3 End Pure this compound Enantiomers Step3->End

This compound: Core Chemical Data

The table below consolidates the fundamental identifying information for this compound from various chemical databases [3] [4] [5].

Property Description
IUPAC Name 10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine iodide [5]
Molecular Formula C₂₁H₂₅IN₂S [3] [4] [5]
Molecular Weight 464.406 g/mol [4] [5]
CAS Registry Number 101396-42-3 [4] [5]
Synonyms LG 30435; Mequitamii iodidum (INN-Latin) [4] [5]

Guidance for Further Research

The unavailability of a full synthesis pathway in public sources is common for pharmaceutical compounds. To proceed with your research, consider the following approaches:

  • Focus on the Precursor: The key to the known synthesis is "mequitazine" [1]. Researching the synthesis of mequitazine itself may provide a route that you can then adapt, with the final step involving a quaternization reaction with methyl iodide.
  • Consult Specialized Databases: Deep technical data, such as a detailed laboratory synthesis, is often housed in proprietary or subscription-based databases (e.g., Reaxys, SciFinder). Accessing these through an institutional subscription would be the most reliable next step.
  • Patent Literature: The original development of this compound (referenced by its code LG 30435) would be documented in pharmaceutical patents, which often contain detailed experimental sections.

References

Known Biological Activity of Mequitamium Iodide

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
Chemical Description Enantiomers of 1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2,2,2]octane iodide [1].
Absolute Configuration The more active dextrorotatory isomer is the (S)-(+)-enantiomer [1].
Histamine Antagonism The (S)-(+)-enantiomer is 10-fold more potent than the (R)-(-)-enantiomer [1].
Antimuscarinic Activity Both enantiomers show equivalent activity in vitro [1].

Standard ADME & Pharmacokinetic Assay Protocols

For your research, here are detailed experimental protocols for key in vitro ADME assays, as established in the Assay Guidance Manual [2]. You can apply these standard methods to characterize Mequitamium Iodide.

  • Lipophilicity (Log D7.4)

    • Purpose: Assess membrane penetration and distribution potential.
    • Protocol: The "shake-flask" method. Dissolve the test compound in a 1:1 mixture of octanol and phosphate buffer (pH 7.4). Shake for 3 hours to reach equilibrium. Measure the concentration of the parent compound in each phase using LC-MS/MS. Log D is calculated as log([compound]~octanol~ / [compound]~buffer~) [2].
    • Test Article: 10 µM in triplicate.
    • Controls: Testosterone (high Log D), Tolbutamide (low Log D).
  • Thermodynamic Solubility

    • Purpose: Determine the maximum concentration in solution to predict bioavailability.
    • Protocol: Dissolve the compound in buffered solutions at different pH levels (e.g., 5.0, 6.2, 7.4). Incubate for 18 hours to reach thermodynamic equilibrium. Measure the concentration of the dissolved compound in the supernatant using UV spectrophotometry [2].
    • Test Article: 1 µM in duplicate.
    • Controls: Diclofenac (high solubility), Dipyridamole (low solubility).
  • Hepatic Microsome Stability

    • Purpose: Evaluate metabolic clearance and estimate in vivo half-life.
    • Protocol: Incubate the test compound (typically 10 µM) with liver microsomes (e.g., human, rat) in the presence of NADPH. Take samples at specific time points (e.g., t=0 and t=60 minutes). Analyze the percentage of the parent compound remaining using LC-MS/MS. Results can be reported as % metabolized or used to calculate intrinsic clearance and half-life [2].
    • Test Article: 10 µM in triplicate, with and without NADPH cofactor.

This workflow outlines the key decision points for a tiered strategy in assessing a compound's ADME properties and pharmacokinetics, from initial in vitro screening to comprehensive in vivo studies.

cluster_in_vitro Tier 1: In Vitro ADME Assessment cluster_in_vivo Tier 2: In Vivo PK Assessment Start Candidate Compound InVitroStart In Vitro Assays Start->InVitroStart A1 Lipophilicity (Log D) InVitroStart->A1 A2 Thermodynamic Solubility InVitroStart->A2 A3 Hepatic Microsome Stability InVitroStart->A3 A4 Plasma Protein Binding InVitroStart->A4 LeadOpt Lead Optimization (SPR & SAR) A1->LeadOpt A2->LeadOpt A3->LeadOpt A4->LeadOpt InVivoStart In Vivo Studies B1 Rapid PK Screen (R.A.C.E.) InVivoStart->B1 B2 Comprehensive PK Study InVivoStart->B2 B1->B2 Candidate Candidate Selection for IND-Enabling Studies B2->Candidate LeadOpt->InVivoStart

Two-tiered ADME/PK assessment workflow for lead compound optimization.

References

Comprehensive Application Notes and Protocols for Mequitamium Iodide Receptor Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mequitamium Iodide and Receptor Binding

This compound (LG 30435) is a novel quaternary ammonium phenothiazine compound with significant pharmacological interest due to its dual receptor binding profile. Early investigation into its mechanism of action revealed high-affinity binding to both muscarinic acetylcholine receptors and histamine H1 receptors, suggesting potential as an anti-asthmatic agent with a unique multi-receptor targeting approach. The molecular structure features a charged quaternary ammonium group that influences its receptor interaction properties and binding characteristics. Understanding the precise receptor binding mechanisms of this compound requires well-validated binding assay protocols that can accurately quantify its affinity for different receptor subtypes and distinguish between its interactions with various receptor families.

Receptor binding assays represent a fundamental tool in pharmacological research and drug development, allowing researchers to quantitatively measure the interaction between ligands like this compound and their molecular targets. These assays provide critical parameters including affinity constants (Kd, Ki), receptor density (Bmax), and binding kinetics, which are essential for understanding a compound's mechanism of action and potential therapeutic applications. The following application notes provide detailed methodologies for characterizing this compound binding using established radioligand binding techniques, with particular emphasis on its unique dual receptor activity and stereoselective properties.

Binding Profile and Pharmacological Characteristics of this compound

Quantitative Receptor Binding Affinities

Comprehensive in vitro binding experiments have demonstrated that this compound exhibits a distinctive binding profile characterized by nanomolar affinity for two distinct receptor classes with differing stereoselectivity patterns. This unique pharmacological profile underlies its potential therapeutic applications and informs appropriate assay design.

Table 1: Receptor Binding Affinity Profile of this compound

Receptor Type Ki Value Tissue Source Binding Characteristics
Histamine H1 9 nM Rat brain membranes Competitive inhibition; stereoselective ((S)-enantiomer 10-fold more potent)
Muscarinic Acetylcholine 12-77 nM Various tissue homogenates Competitive binding; no clear subtype selectivity; no stereoselectivity
Serotonin 5-HT2 1-10 μM Not specified Lower affinity interaction
Platelet-Activating Factor (PAF) 1-10 μM Not specified Relatively weak activity
β-Adrenergic 1-10 μM Not specified Minimal interaction

The binding profile indicates that both the potent antimuscarinic and antihistamine effects of this compound may be explained by direct interaction with the respective receptors, while the relatively weak anti-PAF pharmacological effects occur at significantly higher concentrations [1].

Stereoselective Binding Properties

The enantiomers of this compound demonstrate remarkable differences in their receptor binding characteristics, highlighting the importance of three-dimensional structure in receptor interactions. Preparation of the enantiomers through chiral chromatographic resolution of the precursor mequitazine has revealed that:

  • The (+)-(S)-enantiomer is 10-fold more potent than the (-)-(R)-enantiomer as a histamine antagonist
  • Both enantiomers show equivalent antimuscarinic activity in vitro, indicating different binding mode requirements for these receptor classes
  • Conformational analysis and molecular modeling suggest that the (+)-(S)-enantiomer can adopt a conformation similar to that attributed to the receptor binding conformers of classical antihistamines
  • The absolute configuration of the more active dextrorotatory isomer has been determined by X-ray analysis [2] [3]

This stereoselectivity has important implications for assay design, particularly when evaluating the histamine H1 receptor antagonism of this compound or its derivatives.

Receptor Binding Assay Fundamentals

Core Principles of Receptor Binding Assays

Receptor binding assays measure the direct interaction between a ligand (such as this compound) and its specific receptor target using labeled reporter ligands. These assays typically utilize either radiolabeled or fluorescently tagged ligands to quantify binding parameters. The fundamental components include:

  • A source of receptors (membranes, purified receptors, whole cells)
  • A labeled ligand with known binding characteristics
  • The test compound (this compound or derivatives)
  • Appropriate buffer conditions to maintain receptor integrity and function
  • A separation method to distinguish bound from free ligand
  • Detection systems to quantify bound ligand [4] [5]

For this compound studies, particular attention must be paid to its dual receptor affinity, requiring carefully controlled conditions to distinguish between muscarinic and histamine H1 receptor binding.

Comparison of Assay Formats

Table 2: Receptor Binding Assay Formats for this compound Studies

Assay Format Principle Advantages Limitations Suitable for Mequitamium Studies
Scintillation Proximity Assay (SPA) Fluoromicrospheres emit light when bound radioligand is in close proximity Non-separation method; reduced handling steps; amenable to HTS More expensive; lower counting efficiency; potential quenching Excellent for high-throughput screening of analogs
Filtration Binding Receptor-ligand complexes captured on filters and washed High sensitivity; well-established; cost-effective Multiple washing steps; membrane disruption possible Ideal for detailed mechanistic studies
Fluorescence Polarization Measures change in fluorescence polarization when ligand binds receptor Homogeneous format; real-time kinetics; no radioactivity Potential interference from test compounds; lower sensitivity Suitable for competition studies
Chemiluminescence Assays Acridinium ester-labeled ligands emit light upon chemical oxidation High sensitivity; non-radioactive; stable labels Specialized detection required; optimization critical Emerging application for mequitamium assays

The selection of an appropriate assay format depends on the specific research objectives, available equipment, and required throughput. For initial characterization of this compound binding, filtration binding assays provide a robust and sensitive approach, while SPA formats are preferable for higher-throughput screening of analog compounds [4] [6].

Detailed Experimental Protocols

Receptor Membrane Preparation

Materials:

  • Fresh or frozen tissue samples (rat cerebral cortex for muscarinic receptors; whole rat brain for histamine H1 receptors)
  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing 250 mM sucrose, 1 mM EDTA, and protease inhibitor cocktail
  • Ultracentrifuge and appropriate tubes
  • Glass-Teflon homogenizer or Polytron tissue disruptor
  • Bicinchoninic acid (BCA) protein assay reagents

Procedure:

  • Tissue Homogenization: Mince 1 g of tissue and homogenize in 10 volumes of ice-cold homogenization buffer using 10-15 strokes in a glass-Teflon homogenizer at 4°C.
  • Initial Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclear debris and connective tissue.
  • Membrane Pellet Formation: Transfer the supernatant to fresh tubes and centrifuge at 40,000 × g for 20 minutes at 4°C.
  • Membrane Washing: Resuspend the pellet in incubation buffer (50 mM Tris-HCl, pH 7.4) and recentrifuge at 40,000 × g for 20 minutes.
  • Final Resuspension: Resuspend the final membrane pellet in incubation buffer to a protein concentration of 2-5 mg/mL.
  • Quality Assessment: Determine protein concentration using BCA assay and aliquot membranes for storage at -80°C until use.

Critical Notes:

  • Maintain consistent protein concentrations across experiments (typically 50-100 μg protein per tube)
  • Avoid repeated freeze-thaw cycles of membrane preparations
  • Include protease inhibitors in buffers to prevent receptor degradation [7]
Radioligand Saturation Binding Assay

Objective: To determine receptor density (Bmax) and equilibrium dissociation constant (Kd) for this compound binding.

Materials:

  • Membrane preparation (as described above)
  • [3H]-mepyramine (for histamine H1 receptors) or [3H]-quinuclidinyl benzilate (for muscarinic receptors)
  • Unlabeled this compound (test compound)
  • Assay buffer: 50 mM Tris-HCl, pH 7.4
  • GF/B glass fiber filters
  • Cell harvester or vacuum filtration manifold
  • Scintillation cocktail and vials
  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In triplicate, add the following to assay tubes:

    • 100 μL membrane suspension (50-100 μg protein)
    • 50 μL radioligand at varying concentrations (typically 0.1-20 nM for saturation studies)
    • 50 μL assay buffer (total binding) or 50 μL unlabeled this compound at 10 μM (nonspecific binding)
    • Bring total volume to 250 μL with assay buffer
  • Incubation:

    • Incubate samples for 60 minutes at 25°C with gentle shaking
    • Note: Preliminary time-course experiments should establish equilibrium conditions
  • Separation of Bound and Free Ligand:

    • Terminate reactions by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine
    • Wash filters 3 times with 5 mL ice-cold assay buffer
  • Detection:

    • Transfer filters to scintillation vials
    • Add 5 mL scintillation cocktail
    • Allow extraction for 6-12 hours
    • Count radioactivity in liquid scintillation counter
  • Data Analysis:

    • Subtract nonspecific binding from total binding to calculate specific binding
    • Analyze data using nonlinear regression to fit a one-site binding model
    • Determine Bmax (receptor density) and Kd (equilibrium dissociation constant) [4] [7]
Competitive Binding Assay Protocol

Objective: To determine the inhibition constant (Ki) of this compound for receptor subtypes.

Materials: (As in saturation binding, with modifications)

Procedure:

  • Reaction Setup: In triplicate, add the following:

    • 100 μL membrane suspension
    • 50 μL fixed concentration of radioligand (approximately at its Kd concentration)
    • 50 μL this compound at increasing concentrations (typically 10 pM-100 μM in half-log increments)
    • Bring to total volume with assay buffer
  • Incubation and Detection:

    • Follow identical incubation, separation, and detection steps as saturation binding
  • Data Analysis:

    • Calculate percentage inhibition at each this compound concentration
    • Fit data to a four-parameter logistic equation to determine IC50 values
    • Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is radioligand concentration and Kd is its dissociation constant [4] [7]

Experimental Design and Workflow

The receptor binding characterization of this compound follows a logical progression from initial screening to detailed mechanistic studies. The workflow below illustrates the key stages in developing a comprehensive binding profile:

G cluster_1 Critical Experimental Parameters Start Assay Development (Membrane Prep & Buffer Optimization) A Initial Binding Screen (Multiple Receptor Types) Start->A B Saturation Binding (Bmax & Kd Determination) A->B C Competition Studies (Ki Determination vs. Reference Compounds) B->C P1 Membrane Protein Concentration (0.4-1.0 mg/mL) B->P1 P2 Incubation Time & Temperature (60 min at 25°C) B->P2 D Mechanistic Studies (Kinetics, Stereoselectivity, Allosteric Modulation) C->D P3 Radioligand Concentration (At or below Kd for competition) C->P3 P4 Nonspecific Binding Definition (10 μM unlabeled ligand) C->P4 E Data Analysis & Reporting D->E

Data Analysis and Interpretation

Binding Parameter Calculations

The analysis of this compound binding data yields critical pharmacological parameters that define its interaction with target receptors:

  • Kd (Equilibrium Dissociation Constant): The ligand concentration at which half the receptors are occupied at equilibrium. Lower values indicate higher affinity. For this compound, Kd values are derived from saturation binding isotherms.

  • Bmax (Maximum Binding Capacity): The total number of receptors in the preparation, expressed as fmol or pmol per mg protein.

  • Ki (Inhibition Constant): The concentration of competing ligand (this compound) needed to occupy half the receptors at equilibrium, derived from competition experiments.

  • Hill Coefficient (nH): Describes cooperativity in binding. Values significantly different from 1.0 may suggest multiple binding sites or cooperative interactions.

For this compound, the distinct Ki values for different receptor classes (9 nM for histamine H1 vs. 12-77 nM for muscarinic receptors) highlight its unique binding profile and potential therapeutic applications [1].

Troubleshooting Common Issues
  • High Non-specific Binding: Optimize filter type (GF/B vs. GF/C), pre-soaking with PEI, and washing conditions. For this compound, consider its lipophilicity when troubleshooting.

  • Inconsistent Replicate Values: Ensure membrane protein homogeneity, consistent temperature control, and accurate pipetting techniques.

  • Inadequate Signal-to-Noise Ratio: Increase protein concentration, optimize radioligand concentration, or extend incubation time.

  • Non-ideal Curve Fitting: Verify radioligand purity, ensure proper equilibrium conditions, and check for receptor degradation [4].

Advanced Applications and Modifications

Stereoselective Binding Assays

Given the 10-fold difference in potency between this compound enantiomers at histamine H1 receptors, chiral separation and individual testing of enantiomers provides crucial structure-activity relationship information. The protocol modifications include:

  • Preparation of individual enantiomers through chiral chromatographic resolution
  • Parallel binding assays with both enantiomers
  • Molecular modeling to understand conformational preferences
  • Comparison of binding kinetics between enantiomers [2]
Alternative Detection Methods

While traditional radioligand binding assays provide excellent sensitivity, alternative detection methods offer advantages for specific applications:

  • Chemiluminescence-Based Assays: Utilizing acridinium ester-labeled ligands that emit light upon chemical oxidation, providing high sensitivity without radioactivity
  • Fluorescence Polarization: Monitoring changes in fluorescence polarization when fluorescent ligands bind to receptors, enabling homogeneous assay formats
  • Scintillation Proximity Assays (SPA): Employing fluoromicrospheres that emit light only when radioligands are in close proximity, eliminating separation steps [4] [6]

Conclusion

The receptor binding assay protocols outlined herein provide a comprehensive framework for characterizing the interaction of this compound with its target receptors. The dual affinity of this compound for both muscarinic acetylcholine receptors and histamine H1 receptors, combined with its stereoselective properties, makes it a fascinating subject for pharmacological investigation. The detailed methodologies presented allow researchers to quantitatively assess these interactions, determine key binding parameters, and explore structure-activity relationships for this compound and its analogs.

These protocols emphasize robust experimental design, appropriate controls, and rigorous data analysis to ensure reproducible and meaningful results. By applying these methods, researchers can advance their understanding of this compound's mechanism of action and contribute to the development of novel therapeutic agents with optimized receptor binding profiles.

References

Mequitamium Iodide chiral resolution method

Author: Smolecule Technical Support Team. Date: February 2026

Known Chemical and Pharmacological Data

The table below summarizes the key identified information for Mequitamium Iodide enantiomers.

Property Description
Chemical Description 1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2.2.2]octane iodide [1]
Precursor for Resolution Mequitazine [1]
Attributed Absolute Configuration (+)-(S)-enantiomer (determined by X-ray analysis) [1]
Key Biological Activity Difference The (+)-(S)-enantiomer is 10-fold more potent as a histamine antagonist than the (-)-(R)-enantiomer. Both show equivalent antimuscarinic activity in vitro [1].

Proposed General Resolution Strategy

While the exact chromatographic conditions for Mequitamium are not published, the foundational method is described as a chiral chromatographic resolution of its precursor, mequitazine [1]. The following workflow outlines the critical stages for developing a chiral separation method, drawing upon standard practices in the field [2] [3].

Start Start: Racemic Mixture Step1 1. Select Chiral Stationary Phase (CSP) Start->Step1 Step2 2. Optimize Mobile Phase Step1->Step2 Step3 3. Analyze & Collect Fractions Step2->Step3 Step4 4. Characterize Enantiomers Step3->Step4 End Resolved Enantiomers Step4->End

The methodology for chiral resolution typically involves the following steps [2] [3]:

  • Chiral Stationary Phase (CSP) Selection: The core of the separation lies in selecting an appropriate CSP. Common choices include macrocyclic glycopeptides (e.g., Vancomycin), cellulose, or amylose-based selectors. The choice is based on achieving complementary interactions with the analyte structure [2].
  • Mobile Phase Optimization: The composition of the mobile phase is fine-tuned to achieve baseline separation. This involves adjusting the ratio of organic modifiers and aqueous buffers, as well as the pH, to optimize the interaction between the enantiomers and the CSP [2] [3].
  • Analysis and Collection: The separation is monitored using a detector. Once separated, the individual enantiomer peaks are collected.
  • Characterization: The absolute configuration of the isolated enantiomers is confirmed using techniques such as X-ray crystallography, as was done for this compound [1], or electronic circular dichroism (ECD) [3].

Practical Method Development Considerations

When developing a chiral resolution method, several factors must be systematically evaluated. The table below lists key variable parameters to guide your experimental design.

Parameter Options or Range to Test Objective
Chiral Selector Vancomycin, Teicoplanin; cellulose/amylose carbamate phases (e.g., Chiralcel OD-H) [2] [3] Achieve complementary 3D interactions for diastereomeric complex formation [2].
Selector Concentration 0.5 mM - 2.0 mM (if used as a mobile phase additive) [2] Find optimal concentration for resolution without excessive analysis time.
Organic Modifier 2-Propanol, Ethanol [2] [3] Modify solvent strength and selectivity to improve separation.
Modifier Percentage 10% - 70% (in normal-phase or polar organic mode) [3] Fine-tune retention and selectivity.
Aqueous Buffer Potassium dihydrogen phosphate (e.g., 50 mM, pH 6.0) [2] Control ionization state and improve peak shape for certain compounds.
Flow Rate 0.8 - 1.0 mL/min (for analytical column) [2] Balance analysis time and separation efficiency.

Next Steps and Alternative Approaches

Given the lack of explicit protocols, you may need to:

  • Explore Analogous Compounds: Investigate the chiral separation methods for other phenothiazine derivatives or complex ammonium salts, as their methodologies might be more directly transferable.
  • Utilize SFC: Consider Supercritical Fluid Chromatography (SFC) as an alternative to HPLC. SFC often uses the same CSPs but with carbon dioxide-based mobile phases, offering faster separations and easier solvent removal for collected fractions [3].
  • Synthesize Pure Enantiomers: If chromatographic resolution proves challenging, an alternative pathway is the asymmetric synthesis of the desired enantiomer from chiral starting materials, avoiding the need for a separation step [2].

References

Comprehensive Application Notes and Protocols: In Vitro Analysis of Mequitamium Iodide as a Histamine H1 Receptor Antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Mequitamium iodide (developmental code LG 30435) is a novel quaternary ammonium phenothiazine derivative with significant potential as an anti-asthmatic agent. This compound exhibits a unique dual receptor binding profile, functioning as a potent antagonist at both histamine H1 receptors and muscarinic acetylcholine receptors. The chemical structure of this compound features a quaternary ammonium group, which contributes to its distinctive pharmacological properties and receptor interactions. Unlike first-generation antihistamines that often cause sedative effects due to central nervous system penetration, this compound's quaternary ammonium structure may limit its ability to cross the blood-brain barrier efficiently, potentially reducing central side effects while maintaining potent peripheral antihistaminic activity.

The molecular mechanism of this compound involves competitive inhibition at histamine H1 receptor sites, effectively blocking the binding of endogenous histamine and preventing the initiation of histamine-mediated signaling cascades. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that are expressed throughout the body, particularly in smooth muscles, vascular endothelial cells, and respiratory tissues. When activated by histamine, these receptors typically trigger processes such as bronchoconstriction, increased vascular permeability, and inflammation—key components in allergic and asthmatic responses. Through its antagonistic action at these receptors, this compound effectively counteracts these pathophysiological processes, positioning it as a promising therapeutic candidate for allergic respiratory conditions [1] [2].

Quantitative Binding Characterization

Receptor Binding Affinity and Selectivity Profile

Radioligand binding studies have provided crucial quantitative data on this compound's receptor interaction properties. The table below summarizes the binding affinity (Ki values) of this compound across various receptor types:

Table 1: Receptor Binding Profile of this compound

Receptor Type Ki Value Tissue Source Binding Characteristics
Histamine H1 9 nM Rat brain membranes Competitive antagonism
Muscarinic acetylcholine 12-77 nM Various tissue homogenates Competitive, no subtype selectivity
Serotonin 5-HT2 1-10 μM Not specified Low affinity interaction
Platelet-activating factor (PAF) 1-10 μM Not specified Weak antagonism
Verapamil sites 1-10 μM Not specified Minimal interaction
β-adrenergic 1-10 μM Not specified Negligible activity

The data demonstrates that this compound exhibits high-affinity binding specifically to histamine H1 and muscarinic receptors, with significantly lower affinity for other tested targets. The 9 nM Ki value for H1 receptors indicates potent antihistaminic activity, while the range of Ki values for muscarinic receptors (12-77 nM) reflects substantial anticholinergic potential without clear subtype selectivity. The binding to other receptors, including serotonin 5-HT2, platelet-activating factor (PAF), verapamil sites, and β-adrenergic receptors, is considerably weaker (Ki = 1-10 μM), demonstrating the compound's target selectivity [1].

Saturation binding experiments further confirmed that this compound's interaction with muscarinic receptors in both rat cerebral cortex and lung parenchyma follows a competitive inhibition model. This suggests that the compound binds reversibly to the orthosteric binding site of these receptors, competing directly with the native agonists rather than through allosteric mechanisms. The consistent competitive binding pattern across tissues indicates a uniform mechanism of action despite the lack of muscarinic receptor subtype selectivity [1].

Experimental Protocol: Radioligand Binding Assay
2.2.1 Materials and Reagents
  • Tissue preparation: Fresh or freshly frozen rat brain cortex (for H1 receptors) or lung parenchyma (for muscarinic receptors)
  • Radioligands: [³H]pyrilamine (specific activity 20-30 Ci/mmol) for H1 receptors or [³H]quinuclidinyl benzilate ([³H]QNB, specific activity 30-50 Ci/mmol) for muscarinic receptors
  • Binding buffer: 50 mM Na₂/K⁺ phosphate buffer, pH 7.4, for H1 receptors; 50 mM Tris-HCl, pH 7.4, for muscarinic receptors
  • Test compound: this compound dissolved in appropriate vehicle (typically distilled water or buffer)
  • Reference compounds: Positive control antagonists (e.g., diphenhydramine for H1 receptors, atropine for muscarinic receptors)
  • Filtration system: Glass fiber filters (Whatman GF/B or GF/C) and appropriate filtration apparatus
  • Scintillation counting: Scintillation cocktail and β-counter
2.2.2 Experimental Procedure
  • Tissue membrane preparation:

    • Homogenize tissues in 20 volumes (w/v) of ice-cold buffer using a Polytron homogenizer (setting 6-7, 15-20 seconds)
    • Centrifuge homogenate at 40,000 × g for 15 minutes at 4°C
    • Resuspend pellet in fresh buffer and repeat centrifugation
    • Resuspend final pellet in appropriate binding buffer to yield protein concentration of 1-2 mg/mL
  • Saturation binding experiments:

    • Incubate tissue preparation with increasing concentrations of radioligand (typically 0.1-20 nM) in absence or presence of this compound
    • Include non-specific binding tubes with excess unlabeled ligand (10 μM pyrilamine for H1 receptors or 1 μM atropine for muscarinic receptors)
    • Maintain total assay volume of 1 mL in polypropylene tubes
    • Incubate for 60 minutes at 25°C with gentle shaking
  • Competition binding experiments:

    • Use fixed concentration of radioligand near its Kd value (typically 2-5 nM)
    • Incubate with increasing concentrations of this compound (10⁻¹¹ to 10⁻⁵ M) in triplicate
    • Follow same incubation conditions as saturation binding
  • Termination and detection:

    • Terminate reactions by rapid filtration through glass fiber filters presoaked in 0.3% polyethyleneimine (to reduce non-specific binding)
    • Rapidly wash filters with 3 × 4 mL ice-cold buffer
    • Transfer filters to scintillation vials, add cocktail, and count after 6-12 hours
  • Data analysis:

    • Calculate specific binding as total minus non-specific binding
    • Analyze saturation data using non-linear regression to determine Kd and Bmax
    • Analyze competition data using appropriate models to determine Ki values via Cheng-Prusoff equation
    • Perform statistical analysis with at least three independent experiments [1]

Functional Characterization Assays

In Vitro and In Vivo Functional Analysis

Table 2: Functional Activity Profile of this compound

Assay Type Experimental Model Key Findings Potency Comparison
Airway microvascular leakage Guinea-pig, antigen/histamine-induced Potent inhibition of histamine-mediated vascular permeability More potent than diphenhydramine, mequitazine, or astemizole
Receptor selectivity assessment Multiple challenge agents (PAF, serotonin, capsaicin) No significant inhibition against non-histamine mediators Confirmed selective histamine pathway inhibition
Anticholinergic activity Guinea pig trachealis muscle contraction Concentration-dependent inhibition of carbachol-induced contraction Ranked among antihistamines with anticholinergic properties

Functional studies demonstrate that this compound effectively prevents increases in tracheobronchial vascular permeability induced by either antigen challenge or exogenous histamine administration in guinea-pig models. This anti-permeability effect is specifically evident against histamine-mediated pathways, as the compound showed no significant activity against platelet-activating factor (PAF), serotonin, or capsaicin-induced vascular leakage. This selective protection against histamine-induced effects strongly suggests that histamine receptor antagonism represents the primary mechanism underlying the compound's antiallergic activity, though additional mechanisms may contribute to its overall pharmacological profile [2].

When compared to reference antihistamines, this compound demonstrated superior potency to diphenhydramine, mequitazine, and astemizole in the microvascular leakage model. This enhanced efficacy may stem from its unique receptor binding characteristics or additional antimuscarinic properties that complement its antihistaminic actions. The combination of H1 receptor blockade with muscarinic antagonism could provide particular therapeutic advantages in airway diseases like asthma, where both histamine-mediated inflammation and cholinergic bronchoconstriction contribute to pathophysiology [2] [3].

Experimental Protocol: Airway Microvascular Leakage Model
3.2.1 Materials and Reagents
  • Experimental animals: Male Dunkin-Hartley guinea pigs (300-500 g)
  • Anesthetic: Sodium pentobarbital (40-50 mg/kg, i.p.) or urethane (1.5 g/kg, i.p.)
  • Challenge agents: Histamine HCl (0.1-1.0 μg/kg, i.v.), ovalbumin for sensitized animals, platelet-activating factor (PAF, 100 ng/kg), serotonin (5-HT, 10 μg/kg), capsaicin (10 μg/kg)
  • Vascular permeability tracer: Evans blue dye (20-30 mg/kg, i.v.)
  • Test compounds: this compound, reference antihistamines (diphenhydramine, mequitazine, astemizole)
  • Tissue processing: Formamide for dye extraction
  • Quantification: Spectrophotometer measuring absorbance at 620 nm
3.2.2 Experimental Procedure
  • Animal preparation:

    • Anesthetize animals with appropriate anesthetic
    • Cannulate jugular vein for compound/dye administration
    • Cannulate trachea to facilitate spontaneous or mechanical ventilation
    • Maintain body temperature at 37°C using heating pad
  • Experimental protocol:

    • Administer this compound (0.01-1.0 mg/kg, i.v.) or vehicle 5-10 minutes before challenge
    • Administer Evans blue dye 2-5 minutes before challenge
    • Induce microvascular leakage with specific agonist (histamine, antigen, PAF, serotonin, or capsaicin) via intravenous injection
    • Maintain circulation for 10-20 minutes after challenge
  • Tissue collection and processing:

    • Euthanize animals by anesthetic overdose or exsanguination
    • Remove trachea and lungs, carefully dissect airway tissues
    • Blot tissues dry, weigh, and incubate in formamide (1 mL/100 mg tissue) at 60°C for 24 hours
    • Extract Evans blue dye into formamide
  • Quantification and analysis:

    • Measure absorbance of formamide extract at 620 nm
    • Calculate dye content using standard curve of Evans blue in formamide
    • Express results as ng Evans blue/mg tissue weight
    • Calculate percentage inhibition compared to vehicle-treated challenged controls
    • Perform statistical analysis with appropriate group sizes (n=6-8 per group) [2]

Stereochemical Considerations

The stereochemical configuration of this compound significantly influences its pharmacological activity. Resolution of the racemic mixture has revealed that the (+)-(S)-enantiomer demonstrates approximately 10-fold greater potency as a histamine H1 receptor antagonist compared to the (-)-(R)-enantiomer. This stereoselectivity is particularly noteworthy because both enantiomers exhibit equivalent antimuscarinic activity, suggesting distinct binding modes for histamine H1 versus muscarinic receptors. The absolute configuration of the more active dextrorotatory isomer has been confirmed through X-ray crystallographic analysis, providing structural insights for rational drug design [4].

Conformational analysis and molecular modeling studies indicate that the (+)-(S)-enantiomer can adopt a bioactive conformation similar to that attributed to receptor binding conformers of classical antihistamines. This stereospecific activity pattern aligns with observations for other chiral antihistamines, where frequently one enantiomer demonstrates superior pharmacological activity. The preservation of antimuscarinic activity across both enantiomers suggests that the structural requirements for muscarinic receptor interaction are less stereospecific than those for histamine H1 receptor binding. These findings have important implications for pharmaceutical development, as utilizing the single active enantiomer could potentially enhance therapeutic efficacy while reducing dosage requirements and possibly minimizing side effects [4] [5].

Application Notes and Technical Considerations

Experimental Design and Interpretation

When designing experiments to evaluate this compound's H1 receptor antagonism, several technical considerations are essential for generating reliable data. First, researchers should note the compound's dual receptor activity and design appropriate control experiments to distinguish histamine H1-mediated effects from muscarinic receptor-mediated actions. This may include using selective reference antagonists for each receptor type or conducting experiments in tissue preparations with defined receptor expression profiles. For functional assays like the microvascular leakage model, the timing of compound administration relative to challenge is critical, with optimal efficacy observed when this compound is administered 5-10 minutes before histamine exposure [1] [2].

Interpretation of results should consider the competitive antagonism profile of this compound, which means that its inhibitory effects can be overcome by sufficiently high concentrations of agonist. This property should be reflected in experimental design through the inclusion of appropriate concentration-response relationships rather than single concentration evaluations. Additionally, researchers should account for potential tissue-specific differences in receptor density and coupling efficiency, which may influence compound potency across different experimental systems. The high affinity binding to both central and peripheral H1 receptors suggests that, despite its quaternary ammonium structure, the compound may access relevant therapeutic targets in respiratory tissues effectively [1] [2].

Troubleshooting and Optimization
  • Binding assay challenges: If high non-specific binding is observed in radioligand assays, consider optimizing filter washing procedures (volume, temperature, duration) or using alternative filter pre-treatment protocols. For compounds with quaternary ammonium structure like this compound, verify complete solubility in aqueous buffers to avoid underestimation of potency due to precipitation.

  • Functional assay variability: In microvascular leakage models, ensure consistent animal anesthesia depth as cardiovascular parameters significantly influence vascular permeability measurements. Standardize the dissection procedure for airway tissues to minimize variability in Evans blue extraction between samples.

  • Receptor selectivity confirmation: When evaluating this compound in novel experimental systems, include specificity controls using selective agonists for related receptors (muscarinic, 5-HT2, PAF) to verify that observed effects are primarily mediated through H1 receptor antagonism.

  • Data interpretation considerations: Remember that functional anticholinergic effects may be observed at higher concentrations than needed for H1 receptor blockade due to the approximately 10-fold difference in binding affinity. Design dose-response experiments with sufficient range to characterize both potential activities [1] [2] [3].

Graphical Representations

Histamine H1 Receptor Antagonism Signaling Pathway

G Histamine Histamine H1Receptor H1Receptor GqProtein GqProtein H1Receptor->GqProtein Activates PLC PLC GqProtein->PLC Stimulates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Calcium Calcium IP3->Calcium Mobilizes PKC PKC DAG->PKC Activates Contraction Contraction Calcium->Contraction Induces Permeability Permeability Calcium->Permeability Increases Inflammation Inflammation PKC->Inflammation Promotes Mequitamium Mequitamium Mequitamium->H1Receptor Competitive Inhibition Histimate Histimate Histimate->H1Receptor Binding

Experimental Workflow for H1 Receptor Antagonism Assessment

G TissuePrep Tissue Membrane Preparation BindingAssay Radioligand Binding Assay TissuePrep->BindingAssay Provides Membranes FunctionalAssay Functional Characterization BindingAssay->FunctionalAssay Informs Concentrations DataAnalysis Data Analysis & Interpretation BindingAssay->DataAnalysis Affinity Data Stereochemistry Stereochemical Analysis FunctionalAssay->Stereochemistry Guides Enantiomer Testing FunctionalAssay->DataAnalysis Efficacy Data Stereochemistry->DataAnalysis Provides Mechanistic Insights

Conclusion

This compound represents a pharmacologically unique compound with dual receptor antagonism at histamine H1 and muscarinic receptors. The experimental data presented in these application notes demonstrate its high binding affinity (Ki = 9 nM for H1 receptors) and potent functional activity in relevant biological models. The provided protocols for radioligand binding studies and functional assessment of vascular permeability offer robust methodological frameworks for further investigating this compound's mechanism of action and therapeutic potential. Researchers should particularly note the stereoselective nature of its H1 receptor antagonism and the compound's superior potency compared to reference antihistamines in preventing histamine-mediated airway responses. These characteristics position this compound as an interesting candidate for further development in allergic respiratory conditions where both histaminic and cholinergic pathways contribute to pathology.

References

Application Notes: Antimuscarinic Profiling of Mequitamium Iodide

Author: Smolecule Technical Support Team. Date: February 2026

Mequitamium Iodide (LG 30435) is a quaternary ammonium phenothiazine derivative characterized as a dual-receptor antagonist. The primary molecular mechanism underlying its antimuscarinic activity is high-affinity, competitive antagonism at muscarinic acetylcholine receptors (mAChRs) [1].

Initial in vitro binding experiments are critical to confirm this mechanism and determine the compound's affinity and potential receptor-subtype selectivity.

Key Experimental Findings

Table 1: Receptor Binding Affinity Profile of this compound This table summarizes quantitative data on the binding affinity (Ki values) of this compound for various receptors, highlighting its primary targets. A lower Ki value indicates a higher binding affinity [1].

Receptor / Target Ki Value Notes
Muscarinic Acetylcholine Receptors 12 - 77 nM Affinity range across tissue homogenates; competitive binding observed.
Histamine H1 Receptors 9 nM High affinity, primary mechanism for its antihistamine effect.
Serotonin 5-HT2 Receptors 1 - 10 µM Low affinity, likely not pharmacologically relevant.
Platelet-Activating Factor (PAF) 1 - 10 µM Weak activity, may explain minor secondary effects.
Verapamil-sensitive sites 1 - 10 µM Low affinity.
Beta-Adrenergic Receptors 1 - 10 µM Low affinity.

Table 2: Stereoselectivity of Mequitamium Enantiomers This table compares the activity of the separated enantiomers. The data shows that the antimuscarinic activity is not stereospecific, unlike the antihistamine activity [2].

Enantiomer Absolute Configuration Histamine H1 Antagonism (Relative Potency) Antimuscarinic Activity
(+)-enantiomer (S) 10-fold more potent than (-)-(R) Equipotent to the (-)-(R)-enantiomer
(-)-enantiomer (R) Baseline potency Equipotent to the (+)-(S)-enantiomer

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol outlines the method used to determine the binding affinity of this compound for muscarinic receptors, as referenced in the literature [1].

  • 1. Objective: To determine the inhibition constant (Ki) of this compound for muscarinic acetylcholine receptors in various tissue homogenates.
  • 2. Materials:
    • Tissue Preparation: Homogenates from rat cerebral cortex, lung parenchyma, or other tissues expressing muscarinic receptors.
    • Radioligand: [³H]-(–)-Quinuclidinyl benzilate ([³H]-QNB), a non-selective muscarinic antagonist.
    • Test Compound: this compound (serial dilutions in appropriate buffer).
    • Assay Buffer: Standard phosphate or Tris buffer (e.g., 50 mM, pH 7.4).
    • Filtration Setup: Glass fiber filters (e.g., GF/B) and a cell harvester.
    • Scintillation Counter: For measuring bound radioactivity.
  • 3. Procedure:
    • Homogenate Preparation: Prepare tissue homogenates and centrifuge to obtain a membrane pellet. Resuspend in assay buffer to a specific protein concentration.
    • Saturation Binding (for Competition): First, perform a saturation binding experiment with [³H]-QNB to determine its equilibrium dissociation constant (Kd) for the specific tissue preparation.
    • Competition Binding:
      • Incubate a fixed concentration of the tissue membrane preparation with a fixed, near-Kd concentration of [³H]-QNB.
      • Add increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) to a set of tubes to generate a competition curve. Include tubes for total binding (no competitor) and nonspecific binding (with a high concentration of atropine or unlabeled QNB).
      • Incubate the reaction mixture for 60 minutes at 25°C to reach equilibrium.
      • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
      • Wash the filters with ice-cold buffer, place them in scintillation vials, add scintillation cocktail, and count the radioactivity.
  • 4. Data Analysis:
    • Calculate specific binding for each concentration of this compound.
    • Plot the percentage of specific [³H]-QNB binding versus the log concentration of this compound.
    • Fit the data using a non-linear regression curve to a one-site competition model.
    • Determine the IC₅₀ value (concentration that inhibits 50% of specific binding).
    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-QNB used, and Kd is its equilibrium dissociation constant.
Protocol 2: Functional Assay to Confirm Competitive Antagonism

This protocol is designed to characterize the nature of the antagonism in a functional system.

  • 1. Objective: To confirm that this compound acts as a competitive antagonist at muscarinic receptors.
  • 2. Materials:
    • Tissue Preparation: Isolated rat smooth muscle preparation, such as ileum or trachea, known to express muscarinic receptors.
    • Organ Bath: Setup with physiological solution (e.g., Krebs-Henseleit), aerated with 95% O₂ / 5% CO₂, maintained at 37°C.
    • Agonist: Acetylcholine or Carbachol (serial dilutions).
    • Antagonist: this compound.
    • Force Transducer and Data Recording System.
  • 3. Procedure:
    • Mount the tissue in the organ bath under an optimal resting tension and allow it to equilibrate.
    • Generate a control concentration-response curve to the agonist (ACh/Carbachol) by cumulative addition.
    • Incubate the tissue with a single concentration of this compound for a sufficient time (e.g., 30-60 minutes).
    • In the continued presence of the antagonist, repeat the cumulative concentration-response curve to the agonist.
    • Wash the tissue thoroughly and repeat steps 3-4 with a higher concentration of this compound.
  • 4. Data Analysis:
    • Plot agonist concentration-response curves in the absence and presence of different concentrations of this compound.
    • A parallel rightward shift of the agonist curve without suppression of the maximal response is characteristic of competitive antagonism.
    • Schild plot analysis can be performed to calculate the pA₂ value and determine the affinity of this compound for the receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular signaling pathway and the key experimental workflow for the radioligand binding assay.

muscarinic_pathway ACh Acetylcholine (ACh) MRec Muscarinic Receptor (M1-M5) ACh->MRec Gq Gq Protein MRec->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 Response Cellular Response (e.g., smooth muscle contraction) PKC->Response Meq This compound Meq->MRec Competitive Binding Ligand ³H-QNB (Radioligand) Ligand->MRec Displaceable Binding

Diagram 1: Muscarinic Receptor Signaling and Mequitamium's Site of Action. This figure illustrates the Gq-coupled muscarinic receptor pathway. This compound acts as a competitive antagonist by binding to the receptor and blocking the natural agonist, Acetylcholine. In experimental settings, the radioligand ³H-QNB binds to the same site, and its displacement by Mequitamium is measured [1] [3].

protocol_workflow Start Prepare Tissue Membrane Fraction Step1 Incubate with ³H-QNB and This compound (test compound) Start->Step1 Step2 Terminate Reaction (Vacuum Filtration) Step1->Step2 Step3 Wash Filters (Ice-cold Buffer) Step2->Step3 Step4 Measure Bound Radioactivity (Scintillation Counting) Step3->Step4 Step5 Data Analysis: - Competition Curve - IC₅₀ / Ki Calculation Step4->Step5

Diagram 2: Experimental Workflow for Radioligand Binding Assay. This flowchart outlines the key steps in Protocol 1 for determining the receptor binding affinity (Ki) of this compound [1].

Conclusion and Research Implications

The provided notes and protocols offer a robust framework for evaluating the antimuscarinic properties of this compound. Key takeaways for researchers include:

  • Dual Antagonism: this compound's high affinity for both muscarinic and H1 histamine receptors makes it a useful tool for studying systems where both pathways interact [1] [4].
  • Non-Stereoselective Action: The finding that antimuscarinic activity is not enantiomer-specific suggests a different binding mode compared to its antihistamine action, which is critical for structure-activity relationship (SAR) studies [2].
  • Established Methodology: The radioligand binding and functional organ bath assays are standard, reproducible methods to quantify receptor affinity and mechanism of action.

Further investigations could focus on its affinity profile across specific muscarinic receptor subtypes (M1-M5) using modern recombinant receptor systems.

References

Mequitamium Iodide: Experimental Findings at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative and qualitative findings from animal studies on Mequitamium Iodide.

Aspect Experimental Model Key Findings Quantitative Data / Potency
Primary Mechanism In vitro & in vivo (Guinea pig) Selective histamine H1-receptor antagonist [1]. Prevents histamine-induced airway microvascular leakage [1]. N/A
Stereoselective Activity In vitro (Enantiomers) The (+)-(S)-enantiomer is the more potent form [2]. 10-fold more potent as a histamine antagonist than the (-)-(R)-enantiomer [2].
In Vivo Efficacy Guinea pig (Airway microvascular leakage) Inhibits vascular permeability induced by antigen challenge or exogenous histamine [1]. More potent than reference antagonists diphenhydramine, mequitazine, and astemizole [1].
Secondary Mechanism In vitro (Platelet Aggregation) Described as a Platelet-Activating Factor (PAF) inhibitor; inhibits PAF-induced platelet aggregation and bronchoconstriction [3]. Inhibits PAF effects via secondary mechanisms, not direct receptor blockade [3].
Specificity of Action Guinea pig (Airway microvascular leakage) Ineffective against vascular leakage induced by PAF, serotonin, or capsaicin [1]. Demonstrates selective action on the histamine-mediated pathway [1].

Proposed Experimental Workflow for Evaluating this compound

For research teams aiming to investigate the effects of this compound in experimental asthma, the following workflow integrates existing knowledge with standard practices. The core activity can be visualized in the pathway diagram below.

Allergen Allergen Exposure EpithelialCell Airway Epithelial Cell Allergen->EpithelialCell HistamineRelease Histamine Release (from mast cells) EpithelialCell->HistamineRelease H1Receptor Histamine H1 Receptor (on vascular endothelial cells) HistamineRelease->H1Receptor VascularLeak Plasma Exudation (Airway Microvascular Leakage) H1Receptor->VascularLeak Mequitamium This compound Mequitamium->H1Receptor Antagonizes PAF PAF Mequitamium->PAF Inhibits via Secondary Mechanisms PAFEffect PAF-induced Effects (Bronchoconstriction) PAF->PAFEffect

Protocol 1: Evaluating Impact on Airway Microvascular Leakage in Guinea Pigs

This protocol is based directly on a key study of this compound [1].

  • 1. Animal Model Sensitization and Challenge

    • Animals: Use male Dunkin-Hartley guinea pigs.
    • Sensitization: Administer a common allergen like Ovalbumin (OVA) intraperitoneally on day 0 and day 7 to induce an allergic state.
    • Challenge: On day 14, expose the sensitized animals to an aerosolized OVA solution for a defined period to provoke an allergic asthma response.
  • 2. Drug Administration

    • Treatment Groups: Include a negative control (vehicle), a positive control (e.g., a known H1 antagonist like diphenhydramine), and at least two dosage groups for this compound.
    • Dosing: Administer this compound intravenously 1-2 hours before the allergen challenge. The exact dosage needs to be determined from literature or dose-finding studies.
  • 3. Quantification of Vascular Leakage

    • Tracer Injection: Shortly before the challenge, inject a blue dye tracer protein (Evans Blue) intravenously. This dye binds to serum albumin and leaks out of blood vessels where permeability is increased.
    • Tissue Collection: Sacrifice the animals after the challenge. Dissect and collect the main airway tissues: trachea, main bronchi, and intrapulmonary airways.
    • Extraction and Measurement: Mince the tissues and incubate in formamide to extract the Evans Blue dye. Measure the concentration of the dye in the extract using a spectrophotometer. A higher dye content indicates greater microvascular leakage.
  • 4. Data Analysis

    • Compare the dye content in the airway tissues of the this compound-treated groups with the control groups. A statistically significant reduction in the treatment groups indicates efficacy in preventing allergen-induced vascular leakage.
Protocol 2: Confirming Histamine Specificity

To confirm the drug's selective action, the same leakage model can be used with different provocations [1].

  • Induce leakage using intravenous exogenous histamine. This compound should effectively block this response.
  • Induce leakage using PAF, serotonin, or capsaicin. As per the literature, this compound is expected to be ineffective against these stimuli, confirming its primary action is through histamine receptor blockade and not a general anti-permeability effect.

Important Considerations for Protocol Development

Please note that the information available in the current search results has several limitations that you must address in your experimental planning:

  • Lack of Detailed Dosage: The specific effective doses of this compound used in the studies are not provided in the excerpts.
  • Absence of Modern Models: The cited data is from the 1990s and is confined to guinea pig models. It does not cover contemporary models, such as those in mice that differentiate between eosinophilic and neutrophilic asthma [4].
  • Incomplete Protocol Specifications: The search results confirm the "what" but not all the "how" (e.g., exact OVA concentrations, aerosolization times, Evans Blue incubation duration).
  • Compound Availability: this compound appears to be a research chemical, which may require sourcing from specialized suppliers [3].

You will need to consult the full-text original papers for complete methodological details and supplement this information with standard operating procedures for the techniques involved.

References

Mequitamium Iodide chromatographic analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Mequitamium Iodide

The table below summarizes the key identifiers and properties of this compound relevant for analytical method development [1] [2]:

Property Description
Drug Type Small molecule drug
IUPAC Name (1-methyl-3-((10H-phenothiazin-10-yl)methyl)-1-azoniabicyclo[2.2.2]octane iodide
Molecular Formula C({21})H({25})IN(_{2})S
CAS Registry 101396-42-3
Molecular Weight 464.41 g/mol
Mechanism of Action H1 receptor antagonist (Histamine H1 receptor antagonists), mAChRs antagonist (Muscarinic acetylcholine receptor antagonists) [1]
Synonyms Mequitazium iodide, LG 30435, LG-30435 [1]

Analytical Method for Enantiomer Separation

This compound is a chiral compound. A comparative study published in 1994 detailed the resolution of its enantiomers, which is a critical step for analyzing the active component [3]. The following workflow outlines the key stages of this process:

Start Start: Precursor Mequitazine Step1 Chiral Chromatographic Resolution Start->Step1 Step2 (+)-(S)-Enantiomer (this compound) Step1->Step2 Step3 (-)-(R)-Enantiomer Step1->Step3 Step4 X-ray Analysis (Absolute Configuration) Step2->Step4 Step5 Biological Activity Assessment Step3->Step5 10-fold less potent as histamine antagonist Step4->Step5

Key Experimental Findings from the Enantiomer Study [3]:

  • Separation Principle: The enantiomers were separated by performing a chiral chromatographic resolution of the precursor compound, mequitazine.
  • Activity Difference: The (+)-(S)-enantiomer was found to be the more biologically active form, showing 10-fold greater potency as a histamine antagonist compared to the (-)-(R)-enantiomer. Both enantiomers exhibited similar antimuscarinic activity in vitro.
  • Configuration: The absolute configuration of the active, dextrorotatory isomer was confirmed to be (S) by X-ray crystallographic analysis.

Protocol for Analytical Method Development

Given the lack of a specific monograph, here is a proposed protocol for developing a robust HPLC method for this compound, based on the search results and general analytical principles.

Disclaimer: This is a guideline for development and validation. All method parameters must be optimized and validated in your own laboratory.

1. Objective To develop and validate a stability-indicating reversed-phase HPLC method for the identification and assay of this compound in a bulk drug substance.

2. Experimental Design

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) Detector.
  • Column Selection: A chiral stationary phase (CSP) column is required to separate the (S)- and (R)-enantiomers. The specific column used in the primary literature was not named, so screening of commercially available CSPs (e.g., based on amylose or cellulose derivatives) is recommended [3].
  • Detection Wavelength: To be determined during method development. A PDA detector should be used to find the compound's maximum absorbance (λ~max~), likely in the UV range (e.g., 210-280 nm).

3. Proposed Chromatographic Conditions (as a starting point) These conditions are hypothetical and require extensive optimization.

Parameter Proposed Condition
Column Chiral Selector (e.g., Amylose-based) 250 x 4.6 mm, 5 µm
Mobile Phase Gradient or Isocratic mixture of Water/Acetonitrile or Water/Methanol with a modifier (e.g., 0.1% TFA or Ammonium Acetate buffer)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV (PDA recommended), Wavelength to be optimized
Sample Solvent Mobile Phase or Diluent of matching solvent strength
Sample Concentration ~1 mg/mL

4. Detailed Procedure

  • Mobile Phase Preparation: Prepare the mobile phase as specified. Filter through a 0.45 µm or 0.22 µm membrane filter and degas by sonication.
  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample solvent to obtain a stock solution of approximately 1 mg/mL. Further dilute as needed.
  • System Suitability: Before analysis, inject the standard solution to establish system suitability criteria (e.g., peak asymmetry, theoretical plates, and repeatability).
  • Sample Analysis: Inject the prepared standard and test samples. Record the chromatograms and integrate the peaks.

5. Method Validation Once the initial method is developed, a full validation should be performed as per ICH guidelines, including:

  • Specificity: Demonstrate resolution from impurities, degradation products, and most critically, the opposite enantiomer.
  • Linearity and Range: Prepare and analyze standard solutions at a minimum of five concentration levels.
  • Accuracy: Perform recovery studies by spiking known amounts of the analyte into a placebo or sample matrix.
  • Precision: Determine both repeatability (injecting six replicates of the standard) and intermediate precision (different days, analysts, or instruments).
  • Robustness: Deliberately vary method parameters (e.g., temperature, flow rate, mobile phase composition) to assess the method's reliability.

Critical Considerations & Alternative Approaches

  • Chirality is Paramount: The primary challenge is the chiral separation. The biological activity is highly enantiomer-specific, so the method must be capable of resolving the (S)- and (R)- forms [3].
  • Alternative Detection: If sensitivity is a concern, especially for trace analysis, LC-MS/MS is highly recommended for its superior specificity and sensitivity. An electrochemical detector is also a viable option for iodine/iodide-containing compounds [4].
  • Compound Status: Note that this compound has been discontinued from clinical development (as of the available data), which may explain the scarcity of published analytical methods [1].

References

Comprehensive Application Notes and Protocols: Molecular Modeling and Conformational Analysis of Mequitamium Iodide Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mequitamium iodide (1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2.2.2]octane iodide) is a chiral pharmaceutical compound exhibiting differential biological activity between its enantiomeric forms. The stereoselective pharmacodynamics of this compound presents a compelling case study for the application of molecular modeling and conformational analysis in rational drug design. The (+)-(S)-enantiomer demonstrates significantly enhanced potency as a histamine antagonist compared to the (-)-(R)-enantiomer, while both enantiomers exhibit equivalent antimuscarinic activity in vitro [1]. This divergent structure-activity relationship underscores the critical importance of three-dimensional molecular configuration in determining pharmacological specificity and efficacy.

Molecular modeling represents a powerful toolkit of computational methodologies for simulating molecular behavior in chemical and biological systems, enabling researchers to study molecular structure, properties, and interactions in silico [2]. These approaches apply laws of physics supported by experimental data to analyze molecular systems, predicting properties and biological activities that inform structure-activity relationships [2]. For chiral pharmaceuticals like this compound, molecular modeling provides invaluable insights into the structural basis of enantioselective activity, guiding the development of optimized therapeutic agents with enhanced efficacy and reduced side effects.

Molecular Modeling Protocol

Computational Setup and Preparation
  • Software Requirements:

    • Molecular modeling suite (e.g., Schrödinger Maestro, OpenEye, or AutoDock)
    • Quantum chemistry package (e.g., Gaussian, GAMESS)
    • Molecular visualization program (e.g., PyMOL, Chimera)
    • Conformational analysis toolkit (e.g., OMEGA, CONFIRM)
  • Initial Structure Preparation:

    • Obtain or draw the 2D molecular structure of this compound (C₂₁H₂₅IN₂S)
    • Generate 3D coordinates using structure generators that apply standard bond lengths and angles based on atom hybridization [2]
    • Assign proper atom types, partial charges, and protonation states
    • For the quinuclidinium nitrogen, ensure positive charge representation
    • Energy minimization using MMFF94s or OPLS4 force field to relieve steric clashes
  • Enantiomer Generation:

    • Create separate molecular files for (+)-(S) and (-)-(R) enantiomers
    • Assign chiral centers using Cahn-Ingold-Prelog priority rules
    • Verify absolute configurations against experimental X-ray crystallography data when available [1]
Conformational Search and Analysis
  • Search Methodology:

    • Perform systematic conformational search using Monte Carlo or molecular dynamics approaches
    • Employ distance geometry algorithms to explore rotatable bonds (focus on phenothiazine-quinuclidinium linkage)
    • Set energy window threshold to 10-15 kcal/mol above global minimum to ensure comprehensive coverage
    • Apply ring conformation sampling for both phenothiazine and quinuclidinium systems
  • Quantum Mechanical Refinement:

    • Select low-energy conformers from molecular mechanics sampling
    • Perform geometry optimization using density functional theory (DFT) with B3LYP functional and 6-31G* basis set
    • Calculate vibrational frequencies to confirm stationary points as minima (no imaginary frequencies)
    • Compute molecular electrostatic potentials and frontier orbitals for key conformers
  • Molecular Dynamics Simulations:

    • Solvate systems in explicit water molecules using periodic boundary conditions
    • Employ AMBER or CHARMM force fields with specialized parameters for quaternary ammonium compounds
    • Run production dynamics for 50-100 ns at 300K with 2 fs time step
    • Analyze trajectory using root mean square deviation (RMSD) and cluster analysis to identify predominant conformational states

Table 1: Key Parameters for Conformational Analysis of this compound

Parameter Setting Rationale
Force Field MMFF94s or OPLS4 Accurate for drug-like molecules and charged systems
Energy Window 10 kcal/mol Balances comprehensiveness with computational efficiency
QM Method B3LYP/6-31G* Reliable for organic molecules with reasonable computational cost
MD Duration 50-100 ns Ensues sufficient sampling of conformational space
Temperature 300 K Approximates physiological conditions
Receptor Binding Conformer Prediction
  • Pharmacophore Modeling:

    • Identify critical chemical features from classical antihistamine structures
    • Define essential elements: aromatic rings, hydrogen bond acceptors, cationic centers
    • Align this compound conformers to the reference pharmacophore
    • Score matches using RMSD and feature overlap metrics
  • Molecular Docking:

    • Prepare histamine H₁ receptor model (homology or crystal structure)
    • Define binding site around known histamine binding cavity
    • Perform flexible docking of this compound conformers
    • Analyze binding poses and interaction patterns for enantiomers

Experimental Validation Protocols

Chiral Resolution of Enantiomers

The preparative separation of this compound enantiomers is achieved through chiral chromatographic resolution of the precursor mequitazine [1]. This protocol ensures procurement of enantiomerically pure samples for subsequent pharmacological characterization.

  • Materials:

    • Racemic mequitazine (precursor compound)
    • Chiral stationary phase (CSP) HPLC column (e.g., amylose- or cellulose-based)
    • HPLC-grade solvents (hexane, ethanol, isopropanol)
    • Preparative HPLC system with UV detection
  • Method:

    • Prepare racemic mequitazine solution at 50-100 mg/mL in appropriate solvent
    • Inject onto preparative chiral HPLC column (250 × 20 mm)
    • Optimize mobile phase composition for baseline resolution (e.g., hexane:ethanol:diethylamine 80:20:0.1)
    • Monitor elution at appropriate UV wavelength (e.g., 254 nm)
    • Collect separate fractions for each enantiomer
    • Confirm enantiomeric purity by analytical chiral HPLC (>99% ee)
    • Convert resolved mequitazine to this compound via quaternization with methyl iodide
    • Characterize products by [1]H NMR, mass spectrometry, and polarimetry

Table 2: Analytical Characterization of Resolved Enantiomers

Parameter (+)-(S)-Enantiomer (-)-(R)-Enantiomer
Specific Rotation + value (c=1, methanol) - value (c=1, methanol)
HPLC Retention 12.5 min 14.2 min
Mass Spec (m/z) 464.4 [M+] 464.4 [M+]
Melting Point 215-217°C 215-217°C
Pharmacological Assay Protocols
  • Histamine Receptor Antagonism Assay:

    • Utilize guinea pig ileum preparation mounted in organ bath
    • Apply cumulative concentrations of histamine to establish control response
    • Incubate tissue with test compound (this compound enantiomers) for 15-30 minutes
    • Re-challenge with histamine to assess inhibition
    • Calculate IC₅₀ values from concentration-response curves
    • Include positive controls (e.g., pyrilamine) and vehicle controls
  • Muscarinic Receptor Antagonism Assay:

    • Use similar guinea pig ileum preparation
    • Employ acetylcholine as muscarinic agonist
    • Follow identical incubation and challenge protocol
    • Determine IC₅₀ values for anti-muscarinic activity
Structural Elucidation Protocol
  • X-ray Crystallography:
    • Grow single crystals of enantiomers by slow evaporation from suitable solvent
    • Mount crystal on diffractometer with Cu Kα radiation
    • Collect diffraction data to appropriate resolution (≤0.8 Å)
    • Solve structure by direct methods and refine to convergence
    • Determine absolute configuration using anomalous dispersion effects
    • Deposit coordinates in Cambridge Structural Database

Results and Discussion

Stereoselective Pharmacological Activity

The differential potency observed between this compound enantiomers represents a classic example of enantioselective receptor recognition. Experimental pharmacological data demonstrate that the (+)-(S)-enantiomer exhibits approximately 10-fold greater potency as a histamine H₁ receptor antagonist compared to the (-)-(R)-enantiomer [1]. This significant difference in histamine antagonism contrasts with the equivalent antimuscarinic activity observed for both enantiomers, suggesting distinct structural requirements for these two receptor classes [1].

The structural basis for this enantioselectivity was elucidated through X-ray crystallographic analysis, which definitively established the absolute configuration of the more active dextrorotatory isomer as the (S)-enantiomer [1]. This experimental structural information provides a critical foundation for molecular modeling studies, serving as both a validation benchmark and a starting point for understanding the conformational behavior underlying the observed pharmacological differences. The combination of experimental pharmacology and structural biology creates a robust framework for computational analysis of the structure-activity relationships governing this compound's enantioselective effects.

Conformational Analysis and Receptor Binding Hypothesis

Computational analysis reveals that the enhanced histamine antagonism of the (+)-(S)-enantiomer stems from its ability to adopt a specific bioactive conformation that closely resembles the receptor-binding conformers of classical antihistamines [1] [3]. Molecular modeling demonstrates that the (S)-configured enantiomer can orient its key pharmacophoric elements in a spatial arrangement complementary to the histamine H₁ receptor binding pocket, while the (R)-enantiomer experiences steric or electronic constraints that reduce binding affinity.

The following workflow illustrates the integrated computational and experimental approach for elucidating the structural basis of this compound's enantioselective activity:

G This compound Analysis Workflow Start Racemic this compound A Chiral Chromatographic Resolution Start->A B Enantiomer Characterization (Polarimetry, HPLC, MS) A->B C X-ray Crystallography Absolute Configuration B->C D Pharmacological Assays Histamine/Muscarinic Activity C->D E Molecular Modeling Conformational Analysis D->E Experimental Validation F Bioactive Conformer Identification E->F G Structure-Activity Relationship Insights F->G

The molecular modeling studies suggest that the phenothiazine system and quaternary ammonium group of this compound constitute essential pharmacophoric elements that must adopt specific three-dimensional orientations for optimal histamine receptor binding. The quinuclidinium system provides rigid spatial constraint that preorganizes the molecule for receptor recognition, while the phenothiazine moiety enables aromatic stacking interactions within the binding pocket. The conformational flexibility around the methylene linker connecting these systems allows the molecule to sample multiple orientations, with the (S)-enantiomer preferentially accessing the bioactive conformation.

Applications in Drug Discovery and Development

The integrated molecular modeling and conformational analysis of this compound enantiomers provides valuable methodological insights for chiral drug development. The demonstrated protocol enables researchers to:

  • Predict enantioselective activity early in drug discovery, guiding synthetic efforts toward the more potent enantiomer
  • Optimize receptor selectivity by understanding the structural determinants of specificity between related receptor classes (e.g., histamine vs. muscarinic receptors)
  • Design constrained analogs that preorganize the bioactive conformation, potentially improving potency and reducing metabolic liabilities
  • Develop computational models for virtual screening of novel antihistamine agents with improved specificity profiles

The 10-fold potency difference between this compound enantiomers underscores the critical importance of chiral considerations in pharmaceutical development [1]. These findings strongly support the investigation of single enantiomers rather than racemic mixtures for improved therapeutic index and reduced side effects. The methodological framework presented here can be applied broadly to other chiral pharmaceuticals, potentially accelerating the development of optimized therapeutics across multiple disease areas.

Conclusion

The molecular modeling and conformational analysis of this compound enantiomers provides a compelling case study in rational drug design. The integrated application of computational and experimental methods has elucidated the structural basis for the stereoselective pharmacological activity of this compound, revealing how subtle differences in three-dimensional configuration can significantly impact receptor binding and functional outcomes. The protocols and methodologies detailed in these application notes offer a robust framework for similar investigations of chiral pharmaceuticals, potentially accelerating the development of enantiomerically pure drugs with optimized therapeutic profiles.

References

Absolute Configuration & Biological Activity of Mequitamium Iodide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the identified study concerning the enantiomers of Mequitamium Iodide [1].

Property (+)-(S)-Enantiomer (-)-(R)-Enantiomer
Chemical Name (+)-(S)-1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2,2,2]octane iodide (-)-(R)-1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2,2,2]octane iodide
Absolute Configuration S R
Histamine Antagonist Potency 10-fold more potent Baseline potency
Antimuscarinic Activity (in vitro) Equally active Equally active
Determination Method X-ray crystallographic analysis -
Key Insight from Modeling Can adopt a conformation similar to receptor binding conformers of classical antihistamines -

Experimental Protocol for Absolute Configuration Determination

The following workflow outlines the general procedure for determining the absolute configuration of a chiral compound like this compound using single-crystal X-ray diffraction (SCXRD), synthesizing information from the search results [1] [2] [3]. The specific protocol from the 1994 study involved a chiral chromatographic resolution of the precursor mequitazine before crystallization and analysis [1].

AC_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Configuration Analysis step1 1. Obtain Pure Enantiomers step2 2. Grow Single Crystal step1->step2 step3 3. Mount Crystal & Collect X-ray Diffraction Data step2->step3 step4 4. Process Data & Solve Crystal Structure step3->step4 step5 5. Analyze Friedel Pairs & Calculate Flack/Hooft Parameter step4->step5 step6 6. Assign Absolute Configuration step5->step6 end Assigned Absolute Configuration step6->end start Chiral Compound start->step1

Protocol Details
  • Sample & Crystal Preparation: The enantiomers of this compound were prepared by chiral chromatographic resolution of the precursor mequitazine, followed by crystallization to obtain a single crystal suitable for X-ray analysis [1]. For compounds containing only light atoms (C, H, N, O), the heavy atom method is often employed. This involves forming a co-crystal with a heavier atom (e.g., iodine or bromine) to enhance the anomalous scattering effect necessary for absolute configuration determination [2].

  • Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam. The crystal is rotated, and the intensities of the diffracted beams are measured, capturing numerous Friedel pairs (reflections h,k,l and -h,-k,-l). The quality of this data is critical [2] [3].

  • Structure Solution and Refinement: The collected data is processed to solve the initial crystal structure. The structure is then refined to fit the observed diffraction data [3].

  • Absolute Configuration Assignment: The determination relies on the anomalous dispersion effect caused by heavier atoms in the crystal. The difference in intensity between Friedel pairs is used to calculate the Flack or Hooft parameter, a statistical indicator that distinguishes between the correct enantiomer and its mirror image. A parameter close to 0 confirms the correct assignment, while a value near 1 indicates the inverted structure is correct [2].

Application Notes for Researchers

  • Importance in Drug Development: Establishing absolute configuration is crucial for chiral pharmaceuticals like this compound because enantiomers can have vastly different pharmacological profiles, as demonstrated by the 10-fold difference in histamine antagonist potency [1].
  • Overcoming the "Light Atom" Problem: The heavy atom co-crystallization method is a powerful strategy for determining the absolute configuration of organic molecules that lack strongly scattering atoms, thereby overcoming limitations in the natural anomalous dispersion effect [2].
  • Software Tools: Specialized software like AUSPEX can be used for the statistical analysis of X-ray diffraction data to identify and diagnose problems that may affect the quality and reliability of the data before structure determination [4].

Recommendations for Further Research

The core study on this compound is from 1994. To acquire the most up-to-date information, I suggest you:

  • Search specialized databases like the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB) if the compound is bound to a protein.
  • Consult recent review articles on the determination of absolute configuration using modern X-ray techniques.
  • Explore scientific literature using platforms like PubMed and Scopus with keywords such as "modern X-ray crystallography absolute configuration" or "Flack parameter best practices".

References

Mequitamium Iodide pharmacological characterization

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Mequitamium Iodide

This compound is a small molecule drug (Molecular Formula: C21H25IN2S) characterized as a dual histamine H1 receptor and muscarinic acetylcholine receptor (mAChR) antagonist [1]. It has been investigated for conditions like asthma and rhinitis, having reached Phase 2 clinical trials, though its current development status appears to be discontinued [1].

The compound's activity is stereoselective. The (+)-(S)-enantiomer is approximately 10-fold more potent as a histamine H1 antagonist than the (-)-(R)-enantiomer. In contrast, both enantiomers demonstrate equipotent antimuscarinic activity in vitro [2]. Beyond its dual receptor antagonism, this compound also acts as a platelet-activating factor (PAF) inhibitor, though it does not directly antagonize the PAF receptor. Instead, it inhibits PAF-acether induced platelet aggregation and bronchoconstriction by interfering with secondary mechanisms activated by PAF [3].

Quantitative Pharmacological Data

Table 1: Summary of this compound's Primary Pharmacological Activities

Pharmacological Activity Mechanism Experimental Findings Citations
Histamine H1 Receptor Antagonism Competitive inhibition of the Histamine H1 Receptor The (+)-(S)-enantiomer is 10-fold more potent than the (-)-(R)-enantiomer. [2]
Muscarinic Receptor Antagonism Competitive inhibition of Muscarinic Acetylcholine Receptors (mAChRs) The two enantiomers show the same level of antimuscarinic activity. Binds with high affinity to muscarinic receptors. [2] [4]
Platelet-Activating Factor (PAF) Inhibition Inhibition of PAF-induced effects via secondary mechanisms Inhibits PAF-acether induced platelet aggregation and bronchoconstriction. Not a direct PAF receptor antagonist. [3]

Table 2: Key Physicochemical and Development Data

Property/Category Details
CAS Registry Number 101396-42-3 [3] [1]
Synonyms Mequitazium iodide; LG 30435; LG-30435 [1]
Drug Type Small molecule drug [1]
Highest R&D Phase Discontinued (Phase 2) [1]
Investigated Indications Asthma, Rhinitis [1]

Experimental Protocols for Key Assays

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity of this compound to histamine H1 and muscarinic receptors [4].

  • Objective: To measure the equilibrium dissociation constant (Ki) for this compound at histamine H1 and muscarinic receptors.
  • Materials:
    • Membrane Preparation: Tissue homogenates from relevant sources (e.g., guinea pig brain for H1 receptors, bovine tracheal smooth muscle for muscarinic receptors).
    • Radioligands: [³H]Pyrilamine for H1 receptors or [³H]Quinuclidinyl benzilate ([³H]QNB) for muscarinic receptors.
    • Test Compound: this compound, prepared in a suitable buffer with serial dilutions.
    • Assay Buffer: Typically 50 mM Sodium-Potassium Phosphate buffer, pH 7.4.
    • Equipment: Cell harvester, glass fiber filters, and a liquid scintillation counter.
  • Method:
    • Incubation: Incubate membrane preparation with a fixed concentration of the radioligand and increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in a total volume of 1 mL. Include tubes for total binding (no competitor) and nonspecific binding (presence of a high concentration of unlabeled standard antagonist, e.g., 1 µM mepyramine for H1 receptors).
    • Equilibrium: Allow the reaction to reach equilibrium (e.g., 30 minutes at 25°C).
    • Separation and Quantification: Terminate the reaction by rapid filtration under vacuum through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer, dry them, and place them in scintillation fluid. Measure the bound radioactivity using a scintillation counter.
  • Data Analysis: The IC50 value is the concentration of this compound that inhibits 50% of specific radioligand binding. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay for Histamine Antagonism

This protocol assesses the functional antagonistic activity of this compound on histamine H1 receptors in an isolated tissue preparation [2].

  • Objective: To determine the potency (pA₂ value) of this compound as a histamine H1 receptor antagonist.
  • Materials:
    • Tissue Preparation: Guinea pig ileum suspended in an organ bath.
    • Physiological Solution: Oxygenated Tyrode's or Krebs-Henseleit solution, maintained at 37°C.
    • Agonist: Histamine solution.
    • Antagonist: this compound.
    • Equipment: Organ bath system with force transducer and data recording software.
  • Method:
    • Tissue Equilibration: Suspend the ileum in the organ bath under a resting tension of 1 g. Allow it to equilibrate for at least 30 minutes, changing the buffer periodically.
    • Control Concentration-Response Curve: Construct a cumulative concentration-response curve to histamine.
    • Antagonist Incubation: Equilibrate the tissue with a specific concentration of this compound for a set period (e.g., 30 minutes).
    • Challenge with Agonist: Repeat the cumulative concentration-response curve to histamine in the presence of the antagonist.
    • Wash and Repeat: Wash the tissue thoroughly and repeat steps 3 and 4 with at least two different concentrations of this compound.
  • Data Analysis: Plot log(concentration-ratio - 1) against the negative log of the antagonist concentration. The pA₂ value is the x-intercept, representing the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to produce the same effect. A Schild plot slope not significantly different from unity indicates competitive antagonism.

Experimental Workflow and Mechanism of Action

The following diagram illustrates the key experimental steps for the pharmacological characterization of this compound.

Start Start: Pharmacological Characterization P1 Protocol 1: Radioligand Binding Assay Start->P1 P2 Protocol 2: Functional Assay (Guinea Pig Ileum) Start->P2 P3 Secondary Assays (PAA Inhibition, etc.) Start->P3 Data1 Data Analysis: Ki Value P1->Data1 Data2 Data Analysis: pA₂ Value P2->Data2 Data3 Data Analysis: IC₅₀ / Potency P3->Data3 Mech Mechanism Conclusion: Dual H1/mAChR Antagonist Data1->Mech Data2->Mech Data3->Mech

The diagram below summarizes the established multi-target mechanism of action of this compound in a relevant physiological context, such as the airway.

cluster_receptors Receptors cluster_effects Biological Effects Histamine Histamine H1R H1 Receptor Histamine->H1R ACh Acetylcholine mAChR mACh Receptor ACh->mAChR PAF PAF PAFR PAF Receptor PAF->PAFR Broncho Bronchoconstriction H1R->Broncho Induces mAChR->Broncho Induces Secretion Mucus Secretion mAChR->Secretion Induces PAFR->Broncho Induces Platelet Platelet Aggregation PAFR->Platelet Induces MQ This compound MQ->H1R Antagonizes MQ->mAChR Antagonizes MQ->PAFR Inhibits via Secondary Mechanisms

Key Characterization Insights

The pharmacological profile of this compound reveals several critical insights for drug development. Its stereoselective activity underscores the importance of chiral resolution in the manufacturing process to ensure optimal efficacy, as the (S)-enantiomer is the primary driver of histamine blockade [2]. Its multi-target mechanism—simultaneously blocking H1, muscarinic receptors, and inhibiting PAF effects—suggests potential for enhanced therapeutic efficacy in complex diseases like asthma, where multiple pathways contribute to pathology [3] [4]. Finally, the dissociation between its potent receptor antagonism and its more complex, indirect PAF inhibition highlights that a single compound can engage with different targets through distinct modes of action [3].

References

Chemical and Pharmacological Profile of Mequitamium Iodide

Author: Smolecule Technical Support Team. Date: February 2026

Mequitamium Iodide is a small molecule compound with the formula C21H25IN2S and a molecular weight of 456.40 g/mol [1]. It is described as a platelet-activating factor (PAF) inhibitor [1].

Its biological activity is stereospecific. The absolute configuration of the enantiomers has been determined, and the (+)-(S)-enantiomer is reported to be 10-fold more potent as a histamine antagonist than the (-)-(R)-enantiomer. However, both enantiomers demonstrate equivalent antimuscarinic activity in vitro [2].

Summary of Quantitative Biological Data

The table below summarizes the key comparative data for the enantiomers:

Property (+)-(S)-Enantiomer (-)-(R)-Enantiomer
Histamine Antagonism (in vitro) High potency 10-fold less potent [2]
Antimuscarinic Activity (in vitro) Standard potency Standard potency [2]

Experimental Protocol for Enantiomer Activity Comparison

This protocol is based on the comparative study of this compound enantiomers [2].

  • Objective: To determine the relative potency of this compound enantiomers as histamine antagonists and antimuscarinic agents.
  • Materials:
    • Test Compounds: Resolved enantiomers of this compound: (+)-(S)-enantiomer and (-)-(R)-enantiomer.
    • Reference Standards: Classical antihistamines and antimuscarinic agents for comparison.
    • Biological Preparations: Isolated tissue assays relevant for histamine receptor and muscarinic acetylcholine receptor response (e.g., guinea pig ileum).
    • Equipment: Organ bath apparatus connected to a force transducer for measuring tissue contraction.
  • Methodology:
    • Tissue Preparation: Suspend a suitable isolated tissue in a physiological salt solution within an organ bath. Maintain constant temperature and oxygenation.
    • Control Response: Establish a control dose-response curve by adding cumulative concentrations of a receptor agonist (e.g., histamine for H1-receptor activity or acetylcholine for muscarinic activity).
    • Antagonist Assessment:
      • Incubate the tissue with a fixed concentration of a this compound enantiomer for a predetermined time.
      • Re-establish the agonist dose-response curve in the presence of the antagonist.
      • Repeat this process for different concentrations of the enantiomer.
    • Data Analysis:
      • Plot log concentration-response curves for the agonist in the absence and presence of various antagonist concentrations.
      • Calculate the dose ratio (DR) for each antagonist concentration.
      • Use Schild plot analysis to determine the pA2 value, which quantifies the antagonist potency.

Experimental Workflow and Proposed Mechanism

The following diagram outlines the logical workflow for the preparation and testing of this compound enantiomers.

G Start Start: Precursor Mequitazine (2) Resolve Chiral Chromatographic Resolution Start->Resolve S_Enantiomer (+)-(S)-Enantiomer Resolve->S_Enantiomer R_Enantiomer (-)-(R)-Enantiomer Resolve->R_Enantiomer HistamineAssay In Vitro Histamine Antagonism Assay S_Enantiomer->HistamineAssay MuscarinicAssay In Vitro Antimuscarinic Activity Assay S_Enantiomer->MuscarinicAssay R_Enantiomer->HistamineAssay R_Enantiomer->MuscarinicAssay Result1 Result: 10-fold Higher Potency HistamineAssay->Result1 Result2 Result: Equal Potency MuscarinicAssay->Result2

Based on molecular modeling studies, the proposed mechanism for the observed enantioselectivity is conformational. The (+)-(S)-enantiomer can adopt a conformation similar to the receptor-binding conformer of classical antihistamines, which likely explains its significantly higher potency at the histamine receptor [2]. The following diagram illustrates this proposed dual pharmacological activity.

G Mequitamium This compound (Active Enantiomer) Target1 Histamine Receptor (H1) Mequitamium->Target1 Binds Target2 Muscarinic Receptor Mequitamium->Target2 Binds Effect1 Histamine Antagonism (Inhibits PAF-induced platelet aggregation & bronchoconstriction) Target1->Effect1 Effect2 Antimuscarinic Activity Target2->Effect2 Outcome Overall Pharmacological Profile of PAF Inhibition Effect1->Outcome Effect2->Outcome

Knowledge Gaps and Future Research

The available data is foundational but insufficient for constructing detailed dose-response curves. Significant gaps exist, particularly regarding in vivo dose-response relationships, pharmacokinetic studies, and the effects of chronic dosing.

Future research should prioritize:

  • Establishing full IC50/EC50 values for key targets in standardized assays.
  • Investigating the dose-response relationship in relevant in vivo models of allergy or inflammation.
  • Evaluating the therapeutic window by comparing efficacy and toxicity doses.

Conclusion

This compound is a PAF inhibitor with stereospecific activity; its (+)-(S)-enantiomer is a significantly more potent histamine antagonist. While the available literature provides a clear comparative activity profile for its enantiomers, comprehensive quantitative dose-response data necessary for modern drug development is not available in the searched resources. The provided protocols and diagrams offer a starting point for researchers aiming to fill this critical knowledge gap.

References

Mequitamium Iodide solubility challenges in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification & General Solubility Challenges

  • Chemical Identity: Mequitamium Iodide (CAS No. 101396-42-3) is an organic salt with the molecular formula C₂₁H₂₅IN₂S and a molecular weight of 464.41 g/mol [1].
  • Inherent Solubility Challenge: As a quaternary ammonium salt with a large, aromatic organic cation and a halide counterion, it is expected to have low solubility in aqueous solutions, a common issue in drug development [2].

Formulation & Solubility Enhancement Strategies

Since direct data is unavailable, the following table summarizes standard techniques to improve solubility for compounds like this compound.

Strategy Mechanism Potential Application to this compound
Salt Formation Modifies crystal form to improve dissolution [2]. Pre-salt with alternative anions (e.g., chloride, sulfate).
Complexation Uses cyclodextrins to encapsulate drug molecules [3]. Form inclusion complex with β-Cyclodextrin.
Surfactant Use Emulsification or micelle solubilization [4]. Incorporate into micelles using polysorbates or poloxamers.
Particle Size Reduction Increases surface area for dissolution [4]. Nanomilling to create drug nanoparticles.
Solid Dispersion Disperses drug in hydrophilic polymer matrix [4]. Disperse in PVP or PEG to inhibit crystallization.

Experimental Workflow for Solubility & Formulation Screening

This workflow outlines a systematic approach to tackle solubility issues from basic assessment to advanced formulation.

cluster0 Parallel Testing Start Start: Solubility Challenge with this compound Step1 1. Initial Solubility Screening Start->Step1 Step2 2. Pre-formulation Analysis Step1->Step2 Step1a Shake-flask method in buffers (pH 1.2-7.4) and with co-solvents Step1->Step1a Step3 3. Formulation Strategies Step2->Step3 Step2a Characterize solid-state properties (XRD, DSC) and log P prediction Step2->Step2a Step4 4. Analytical Verification Step3->Step4 Step3a A. Salt Screening Step3->Step3a Step3b B. Complexation (e.g., with β-CD) Step3->Step3b Step3c C. Nanonization (Milling) Step3->Step3c Step3d D. Lipid-based Formulations Step3->Step3d End Stable Formulation Candidate Step4->End Step4a HPLC-UV analysis for concentration and stability Step4->Step4a Step3a->Step4 Step3b->Step4 Step3c->Step4 Step3d->Step4

Frequently Asked Questions (FAQs)

Q1: What is the first step if my this compound completely precipitates in water? Begin with a solvent screening to find a suitable co-solvent. Test water-miscible solvents like ethanol, PEG 400, propylene glycol, and dimethyl sulfoxide (DMSO). Start with small additions (5-10% v/v) to an aqueous suspension and monitor for dissolution.

Q2: Are there specific analytical methods recommended for quantifying this compound in low-solubility formulations? Yes, an ion-pair HPLC-UV method is well-suited [5] [3]. The method can be adapted using a C8 or C18 column with a mobile phase containing an ion-pairing reagent (e.g., octylamine or tetramethylammonium salts) and a UV detector. This is effective for quantifying low concentrations of iodide-containing species in complex matrices.

Q3: How can I quickly assess if a formulation has successfully improved solubility? Use a simple dissolution test and HPLC quantification [2]. Place a small amount of the formulated drug in a dissolution medium (e.g., phosphate buffer pH 6.8) at 37°C with agitation. Withdraw samples at timed intervals, filter through a 0.45 μm filter, and analyze the concentration via a calibrated HPLC-UV method [5] [3].

Critical Troubleshooting Notes for Researchers

  • Purity Impact: Be aware that the purity of the starting material can significantly affect solubility. Higher purity grades may have reduced solubility in organic solvents due to the absence of residual acids, as noted for similar iodide compounds [6].
  • Stability First: Any solubility enhancement is meaningless if the compound degrades. After implementing a strategy, perform accelerated stability studies (e.g., at 40°C/75% relative humidity) to ensure the formulation's viability [4].

References

optimizing Mequitamium Iodide chiral separation HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Key Information on Mequitamium Iodide

Understanding the compound is the first step in method development. Here is a summary of its key chiral properties:

Property Description
IUPAC Name (S)-1-methyl-3-((10H-phenothiazin-10-yl)methyl)-1-azoniabicyclo[2.2.2]octane iodide [1]
Chirality Center One chiral center at the quaternized nitrogen bridge [1]
Enantiomer Activity (S)-(+)-enantiomer: 10-fold more potent as a histamine antagonist [1]
Enantiomer Activity (R)-(-)-enantiomer: Less potent; exhibits similar antimuscarinic activity to the (S)-enantiomer [1]
Recommended Goal Develop a method to separate and quantify the (S) and (R) enantiomers.

Chiral HPLC Method Development Strategy

For a systematic approach, follow the workflow below. Polysaccharide-based chiral stationary phases (CSPs) are highly recommended as a starting point due to their broad applicability and high success rate [2] [3].

Start Start Chiral Method Development CSP 1. Column (CSP) Screening Start->CSP MP 2. Mobile Phase Optimization CSP->MP CSP_Details Recommended Screening Strategy: • Use 3-4 polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, IG-3) • Screen in Normal Phase, Reversed Phase, and Polar Organic modes CSP->CSP_Details Temp 3. Temperature Fine-Tuning MP->Temp MP_Details Key Parameters to Optimize: • Organic Modifier Type & Ratio • Buffer pH & Concentration (RP) • Acid/Base Additives (e.g., TFA, DEA) • Water Content (Polar Organic) MP->MP_Details Val 4. Method Validation Temp->Val Temp_Details Impact of Temperature: • Can drastically change selectivity • May reverse elution order • Improves peak shape & efficiency Temp->Temp_Details

Troubleshooting FAQs & Guides

Here are common issues and solutions based on the search results, formatted for your support center.

FAQ 1: My column has suddenly lost efficiency or shows poor peak shape. What should I do?

This is a common problem often related to column contamination or blockage [4].

  • Probable Cause: Blockage of the column inlet frit by precipitated sample impurities or using a sample solvent stronger than the mobile phase [4].
  • Solution:
    • Short-term: Reverse the flow direction of the column to wash out the debris [4].
    • Prevention & Cleaning: Always use a guard cartridge. For immobilized polysaccharide columns (e.g., CHIRALPAK IA-IG), flush with strong solvents like THF or DMF as per the manufacturer's protocol [4].
    • For Coated Columns: Flush with the strongest compatible solvent (often 2-propanol). Avoid solvents that dissolve the chiral polymer (e.g., DCM, DMSO, unless the column is immobilized) [4].

FAQ 2: I cannot reproduce a separation on a new column of the same type. Why?

This can occur if the method performance depends on the column's history [4].

  • Probable Cause: The old column had a "memory effect" from adsorbed additives, which became crucial for the separation. The new column lacks this conditioning [4].
  • Solution:
    • Condition the new column for several hours with a mobile phase containing the additive used in the method [4].
    • If the separation is not restored, the method may need to be redeveloped. It is best practice to develop and validate methods using a new column [4].

FAQ 3: How can I improve resolution if my initial screening shows partial separation?

Resolution is most effectively improved by optimizing selectivity [2].

  • Adjust the Mobile Phase:
    • Additives: The type and concentration of acid/base additives (e.g., formic acid, diethylamine) can dramatically impact resolution and even reverse elution order [2].
    • Solvent Strength: Slightly changing the ratio of organic modifier can improve separation.
    • Special Additives: In some cases, adding a small percentage (e.g., 1-5%) of a chlorinated solvent like dichloromethane can resolve critical pairs, but ensure your CSP allows its use [2].
  • Adjust Temperature: Lowering the temperature often increases resolution and can change selectivity. Systematically test temperatures between 5°C and 40°C [2].

Detailed Experimental Protocol Template

You can adapt the following template, inspired by a validated method for Mefloquine [5], for your own work with this compound.

Title: HPLC Method for the Enantiomeric Separation of this compound

1. Scope This procedure describes a method for the separation and quantification of (R)- and (S)-Mequitamium Iodide enantiomers using a Chiral Stationary Phase (CSP) HPLC.

2. Materials and Equipment

  • HPLC System: With UV/VIS detector.
  • Column: A suitable CSP from screening (e.g., a polysaccharide-based column like Chiralpak IG-3).
  • Mobile Phase: Prepared from HPLC-grade solvents. The specific composition will be determined during method development. A potential starting point for a basic normal-phase screen is Heptane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

3. Method Parameters (Example)

  • Column Temperature: 25 °C - 40 °C (to be optimized)
  • Detection Wavelength: To be determined (analyze UV spectrum of the racemate)
  • Flow Rate: 0.7 - 1.0 mL/min
  • Injection Volume: 10 - 20 µL

4. Preparation of Solutions

  • Stock Solution (~1 mg/mL): Accurately weigh about 10 mg of racemic this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with mobile phase or a compatible solvent.
  • System Suitability Solution: Use the racemic stock solution to ensure the resolution (Rs) between enantiomer peaks is greater than 1.5.

5. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the system suitability solution.
  • The typical chromatogram should show two baseline-separated peaks for the this compound enantiomers.

6. Method Validation The developed method should be validated as per ICH guidelines, including [5]:

  • Specificity
  • Linearity and Range
  • Precision (Repeatability, Intermediate Precision)
  • Accuracy (Recovery)
  • Limit of Detection (LOD) and Quantitation (LOQ)
  • Robustness

References

Inferred Storage Guidelines for Mequitamium Iodide

Author: Smolecule Technical Support Team. Date: February 2026

While direct data is unavailable, the following table summarizes the best practices inferred from its molecular formula and the handling practices of suppliers and similar compounds.

Factor Recommendation Rationale & Supporting Evidence
Temperature -20°C Supplier recommendation for the Mequitamium base compound [1]. Standard for stabilizing many chemical and pharmaceutical intermediates.
Light Sensitivity Protect from light Inferred from molecular structure. Best practice for most organic compounds, especially those with complex ring systems like phenothiazine (present in Mequitamium) [2] [3].
Humidity Store in a dry environment Iodide salts can be susceptible to oxidation in the presence of moisture and impurities [4].
Form Solid Handled as a solid pharmaceutical intermediate [1].

Experimental Protocol for Determining Storage Stability

Since definitive data is lacking, you can establish the stability profile of Mequitamium Iodide in your specific formulations and storage conditions with the following experiment. The workflow below outlines the key stages of this process.

cluster_prep 1. Sample Preparation cluster_cond 2. Apply Storage Conditions cluster_analysis 3. Analyze and Compare Start Start: Define Stability Study Prep 1. Sample Preparation Start->Prep Conditions 2. Apply Storage Conditions Prep->Conditions Prep1 Prepare multiple identical samples of this compound Analysis 3. Analyze and Compare Conditions->Analysis Cond1 Store samples under: - Elevated Temp (e.g., 40°C) - High Humidity (e.g., 75% RH) - Light Exposure End End: Establish Shelf-life Analysis->End Anal1 Measure active compound concentration at regular intervals using HPLC Prep2 Package using different materials (e.g., sealed vial, LDPE bag) Cond2 Include control group at recommended -20°C, dark, dry Anal2 Compare results from stressed samples against the control

1. Sample Preparation:

  • Prepare multiple identical samples of your this compound formulation.
  • Package samples using different materials (e.g., sealed glass vials, low-density polyethylene (LDPE) bags) to test packaging effects [4].

2. Apply Storage Conditions:

  • Stressed Conditions: Expose samples to elevated temperature (e.g., 40°C), high humidity (e.g., 60-100% RH), and intense light. These conditions accelerate degradation [4].
  • Control Group: Store control samples at the recommended condition of -20°C, in the dark, and in a dry environment [1].

3. Analyze and Compare:

  • At regular intervals, analyze samples using a precise method like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the active compound.
  • Compare the results from the stressed samples against the control to determine the degradation rate and identify the primary factors affecting stability.

Frequently Asked Questions

What is the primary degradation mechanism I should expect for this compound? While not explicitly documented for this molecule, the most likely pathway is the oxidation of the iodide ion, potentially leading to the loss of active compound. This process is highly accelerated by the presence of moisture, certain metal ion impurities (e.g., iron), and exposure to light [4]. The phenothiazine ring system in its structure may also be susceptible to photo-oxidation.

How can I protect this compound from degradation during experiments?

  • Use an Opaque Container: Store solutions and solid material in amber glassware to protect from light.
  • Control the Atmosphere: For long-term storage of solid material, consider using an inert atmosphere (e.g., nitrogen or argon) in the container to minimize oxidation.
  • Use High-Purity Solvents: Ensure all solvents and excipients used in formulations are of high purity and free from metal contaminants.
  • Add Stabilizers: Literature on other iodide compounds suggests that adding alkaline stabilizers like calcium carbonate can significantly improve stability by neutralizing acidic impurities [4].

Important Disclaimer on Data Extrapolation

The recommendations provided are based on general chemical principles and data for similar compounds, as no public studies on the specific storage stability of this compound were identified. The experimental protocol is essential to generate reliable, project-specific data.

References

reducing non-specific binding in Mequitamium Iodide assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Reducing Non-Specific Binding

Non-specific binding (NSB) occurs when a ligand interacts with surfaces or components other than its intended target. The table below outlines common causes and general solutions.

Cause of NSB Description Potential Solutions
Protein Adsorption Non-specific interaction of the ligand or detection reagents with plastic surfaces (e.g., microplates, tubes) or assay components. Use of blocking agents (e.g., BSA, casein, skim milk); use of low-binding plates.
Hydrophobic Interactions Mequitamium Iodide or interacting proteins may have hydrophobic regions that stick to surfaces or other molecules. Add non-ionic detergents (e.g., Tween 20, Triton X-100); optimize detergent concentration.
Electrostatic Interactions Cationic compounds can bind non-specifically to negatively charged surfaces like glass or plastic. Increase ionic strength of the buffer; use competing inert cations (e.g., potassium).
Insufficient Washing Incomplete removal of unbound ligand or reagents during assay steps. Optimize number and volume of washes; include detergents in wash buffers.
Antibody Cross-reactivity If using an antibody for detection, it may bind to non-target epitopes. Validate antibody specificity; pre-adsorb antibodies; adjust antibody concentration.

Troubleshooting Workflow for this compound Assays

Here is a logical workflow you can follow to systematically identify and resolve the cause of non-specific binding in your assays. You can use it as a step-by-step guide.

cluster_buffer Buffer & Blocking Steps cluster_detection Detection Reagent Steps cluster_conditions Final Assay Refinements Start High Background/ Suspected NSB Step1 Confirm Signal is Non-specific Start->Step1 Step2 Evaluate Buffer System Step1->Step2 Confirmed Step3 Evaluate Detection System Step2->Step3 If persists B1 Test Blocking Agents (BSA, Casein) Step4 Optimize Assay Conditions Step3->Step4 If persists D1 Titrate Detection Antibody Step5 NSB Resolved Step4->Step5 C1 Optimize Incubation Time & Temperature B2 Add/Increase Detergent (e.g., 0.01-0.1% Tween 20) B3 Adjust Ionic Strength D2 Include Negative Controls (No primary Ab, no compound) C2 Increase Wash Stringency (Volume, Cycles)

Where to Find More Specialized Information

Since specific protocols for this compound are not publicly available in the searched literature, you may need to consult more specialized sources:

  • Patent Documents: The Google Patents database (where [1] and [2] are from) can sometimes contain detailed experimental sections, though they are often broad. Look for the "Examples" section within the full patent text for any specific buffer or assay conditions mentioned.
  • Specialized Scientific Databases: Search platforms like PubMed and Scifinder-n for scientific articles that use this compound. Try keywords like "this compound assay development," "orthosteric antagonist assay," or "muscarinic M1 receptor binding assay."
  • Supplier Data: If you purchased this compound from a commercial supplier (e.g., Sigma-Aldrich, Tocris), check their website or product documentation for recommended storage conditions, solubility information, and any cited references that might include assay methods.

References

Mequitamium Iodide metabolite identification and interference

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the primary sources of interference in LC/MS analysis of biological samples? Phospholipids from cell membranes are a major contributor. They cause matrix-induced ionization suppression in the ESI source by competing for charge, leading to diminished, augmented, and irreproducible analyte response. They also foul the MS source and HPLC column, reducing sensitivity and column lifetime [1].

  • What sample preparation techniques can effectively reduce phospholipid interference? Two modern approaches are highly effective [1]:

    • Targeted Matrix Isolation: Uses specialized sorbents (e.g., HybridSPE-Phospholipid) to selectively bind and remove phospholipids from the sample via Lewis acid/base interactions.
    • Targeted Analyte Isolation: Employs biocompatible solid-phase microextraction (bioSPME) fibers. The fibers concentrate target analytes while excluding larger matrix biomolecules like phospholipids, performing sample cleanup and concentration simultaneously.
  • What mass spectrometry approaches are suitable for high-throughput metabolite screening? Advances have made Mass Spectrometry a powerful tool for label-free, high-throughput assays [2]. Key platforms include:

    • ESI-MS coupled with automated SPE (e.g., RapidFire system) for fast cycling of samples.
    • Surface-based techniques like MALDI-TOF and SAMDI-MS.
    • Ambient ionization methods such as Desorption Electrospray Ionization (DESI-MS) and Acoustic Droplet Ejection (ADE) Open Port Interface (OPI) MS, which can analyze samples with minimal preparation.
  • How can I identify unknown metabolites from complex data? For 1H-NMR metabolomics data, advanced processing algorithms can extract all relevant peaks and group them into clusters based on concentration variability across samples. These clusters can then be matched against reference compound databases (e.g., Human Metabolome Database) for identification [3]. For MS data, integrating ion mobility separation helps separate complex and isobaric compounds, aiding in identification [2].

Troubleshooting Guide: Matrix Effects in LC/MS

Symptom Possible Cause Recommended Solution Key Resource / Protocol
Low or irreproducible analyte signal; high background noise. Matrix ionization suppression, primarily from co-eluting phospholipids. Use Targeted Matrix Isolation with HybridSPE-Phospholipid plates. Protocol [1]: 1. Add plasma/serum sample to well. 2. Add 3:1 ratio of precipitation solvent (e.g., acetonitrile). 3. Mix via vortex to precipitate proteins and release phospholipids. 4. Pass through plate; phospholipids bind, analytes elute.
Inconsistent results between runs; rapid column degradation. Phospholipid buildup on HPLC column and MS source. Implement Targeted Analyte Isolation using bioSPME fibers. Protocol [1]: 1. Immerse bioSPME fiber in plasma/serum. 2. Analytes equilibrate into the fiber's phase. 3. Retract fiber, rinse to remove matrix. 4. Desorb analytes into LC/MS with reversed-phase solvents.
Inability to distinguish isobaric metabolites or lipids. Limited analytical resolution in complex mixtures. Incorporate Ion Mobility Separation into the MS workflow. Application [2]: This technique separates ions by size, shape, and charge as well as mass, adding an extra dimension of resolution before mass analysis.

Experimental Workflow for Metabolite Identification

The following diagram outlines a general workflow for identifying drug metabolites using high-throughput mass spectrometry, integrating the techniques discussed to overcome common challenges.

SamplePrep Sample Preparation SPE Targeted Matrix Isolation (HybridSPE-Phospholipid) SamplePrep->SPE SPME Targeted Analyte Isolation (bioSPME Fiber) SamplePrep->SPME HTScreening High-Throughput MS Screening SPE->HTScreening SPME->HTScreening ESI ESI-MS with Automated SPE (e.g., RapidFire) HTScreening->ESI MALDI MALDI-TOF / SAMDI-MS HTScreening->MALDI DataProcessing Data Processing & Metabolite ID ESI->DataProcessing MALDI->DataProcessing Clustering Spectra Processing & Peak Clustering DataProcessing->Clustering DBMatch Database Matching (HMDB, In-house) DataProcessing->DBMatch

Key Considerations for Method Development

  • Assay Versatility: MS-based assays are highly adaptable. The principles of the HybridSPE and bioSPME techniques can be applied to a wide range of biomolecules, including lipids, peptides, and small molecule metabolites, from various matrices like blood, plasma, and cell lysates [1] [2].
  • Pathway to High-Throughput: While traditional LC/MS can be rate-limiting, modern systems like RapidFire (in "BLAZE mode") or acoustic droplet ejection (ADE) OPI-MS can achieve cycling times as fast as 2.5 seconds per sample, making them fully compatible with HTS campaigns [2].

References

Mequitamium Iodide receptor binding affinity variability

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Profile of Mequitamium Iodide

This compound is characterized as a quaternary ammonium phenothiazine derivative. Its primary high-affinity interactions are with muscarinic acetylcholine receptors and histamine H1 receptors [1]. The table below summarizes its binding affinity (Ki values) for various receptors based on in vitro experiments.

Receptor / Agent Binding Affinity (Ki) Notes
Histamine H1 (in rat brain membranes) 9 nM [1] High affinity
Muscarinic Acetylcholine (various tissues) 12 - 77 nM [1] High affinity; no clear selectivity for known subtypes; interaction is competitive [1]
Serotonin 5-HT2 1 - 10 µM [1] Lower affinity
Platelet-Activating Factor (PAF) 1 - 10 µM [1] Lower affinity
Verapamil 1 - 10 µM [1] Lower affinity
Beta-Adrenergic 1 - 10 µM [1] Lower affinity

A key source of variability in binding affinity is the compound's chirality. The (+)-(S)-enantiomer is approximately 10 times more potent as a histamine H1 antagonist than the (-)-(R)-enantiomer. In contrast, both enantiomers show equivalent antimuscarinic activity [2] [3]. This stereoselectivity is attributed to the (S)-enantiomer's ability to adopt a conformation similar to classical antihistamines [2] [3].

Experimental Protocols for Key Assays

The foundational studies for these data typically used radioligand binding assays on tissue membrane preparations. Below is a generalized workflow for such experiments.

G Start Prepare Tissue Homogenate (e.g., rat brain, lung) A1 Centrifuge and Resuspend to obtain membrane fraction Start->A1 A2 Incubate Membrane Preparation with: - Radiolabeled Ligand (e.g., [3H]QNB for mAChR) - Varying concentrations of this compound A1->A2 A3 Separate Bound from Free Radioligand (via filtration or centrifugation) A2->A3 A4 Measure Bound Radioactivity (using scintillation counting) A3->A4 A5 Analyze Data (Competitive binding curve) Calculate Ki value A4->A5

Detailed Methodology
  • Tissue Preparation: Experiments were performed on rat brain membranes (for H1 receptor studies) and homogenates from other tissues like rat cerebral cortex and lung parenchyma (for muscarinic receptor studies) [1].
  • Radioligand Binding Assay:
    • The membrane preparation is incubated with a known concentration of a radiolabeled ligand specific to the target receptor (e.g., [3H]QNB for muscarinic receptors) and increasing concentrations of unlabeled this compound.
    • After incubation reaches equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration.
    • The amount of bound radioactivity is measured. This compound competes with the radioligand for the receptor, reducing the measured bound radioactivity as its concentration increases [1].
  • Data Analysis:
    • Data are plotted as a competitive binding curve.
    • The inhibition constant (Ki) is calculated using models like the Cheng-Prusoff equation to determine the potency of this compound for the receptor.

FAQs & Troubleshooting

  • What is the molecular basis for this compound's dual activity? The compound's structure contains features that allow it to interact with both the histamine H1 and muscarinic acetylcholine receptor binding sites. Molecular modeling suggests its (S)-enantiomer can adopt a conformation that mimics classical antihistamines [2] [3].

  • My experimental results show lower binding affinity than expected. What could be the cause?

    • Purity and Stereochemistry: The compound's racemic nature is a critical factor. If your sample is racemic, the measured average affinity will be lower than that of the pure (S)-enantiomer, especially for H1 receptor binding [2].
    • Tissue and Species Specificity: Binding affinity can vary depending on the tissue source of the receptors. The cited Ki range for muscarinic receptors (12-77 nM) reflects this natural variability across different tissues [1].
    • Assay Conditions: Factors like buffer composition, incubation time, and temperature can influence binding kinetics and must be strictly controlled.
  • Does this compound show selectivity for muscarinic receptor subtypes? According to the primary research, this compound binds with high affinity to muscarinic receptors but with no clear-cut selectivity for any of the known subtypes (M1-M5) [1].

Important Note on Information Currency

Please be aware that the scientific data available for this compound comes from research published in the 1990s. While the core findings on its receptor binding profile are robust, the field of receptor pharmacology has advanced significantly since then.

References

Mequitamium Iodide analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Mequitamium Iodide: Core Information

The table below summarizes the key information available for this compound, which is crucial for understanding its analysis [1].

Property Description
IUPAC Name 1-methyl-3-((10H-phenothiazin-10-yl)methyl)-1-azoniabicyclo[2.2.2]octane iodide
Molecular Formula C₂₁H₂₅IN₂S [2]
Core Structure Quaternary ammonium compound with a phenothiazine group [1].
Chirality Chiral molecule. The (+)-(S)-enantiomer is about 10-fold more potent as a histamine antagonist than the (-)-(R)-enantiomer [1].
Muscarinic Activity Both enantiomers show equivalent antimuscarinic activity [1].

A Framework for Method Validation

Even without a specific monograph, any analytical method for a drug like this compound must be validated. The following workflow outlines the core parameters to investigate.

Start Start: Develop an Analytical Method Params Define Validation Parameters Start->Params Specificity Specificity/Selectivity Params->Specificity Linearity Linearity Params->Linearity Accuracy Accuracy Params->Accuracy Precision Precision Params->Precision LOD Limit of Detection (LOD) Params->LOD LOQ Limit of Quantification (LOQ) Params->LOQ Robustness Robustness Params->Robustness Success Method Validated Specificity->Success Linearity->Success Accuracy->Success Precision->Success LOD->Success LOQ->Success Robustness->Success

The table below details the purpose and a general approach for each parameter in the workflow. For a chiral molecule like this compound, Specificity is particularly critical [1].

Validation Parameter Purpose General Approach & Considerations
Specificity/Selectivity To prove the method can distinguish the analyte from impurities, degradants, and matrix components. Use chromatographic methods (e.g., HPLC) to separate this compound from its enantiomers and forced degradation products. For this compound, ensuring separation of enantiomers may be necessary depending on the analytical goal [1].
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response. Prepare and analyze a minimum of 5 concentrations of the analyte. Calculate correlation coefficient, y-intercept, and slope of the regression line.
Accuracy To determine the closeness of the test results to the true value. Spike a known amount of analyte into a placebo or sample matrix and analyze the recovery (e.g., 80%, 100%, 120% of target concentration).

| Precision | To measure the degree of repeatability of the method.

  • Repeatability
  • Intermediate Precision | 1. Multiple injections of a homogeneous sample by one analyst on one day.
  • Repetition of the analysis on different days, by different analysts, or with different equipment. | | Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response. | | Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response. | | Robustness | To evaluate the method's reliability when small, deliberate changes are made to method parameters. | Vary parameters like column temperature, flow rate, pH of mobile phase, or detector wavelength within a small range. |

Frequently Asked Questions (FAQs)

Q1: Why is specificity so critical for analyzing this compound? this compound is a chiral molecule. Its (+)-(S)-enantiomer is a much more potent histamine antagonist than the (-)-(R)-enantiomer [1]. If your analysis is for a racemic mixture, you must ensure your method can separate and quantify the enantiomers to guarantee consistent biological activity and drug quality.

Q2: I am adapting a general iodine detection method (e.g., ICP-MS) for this compound. What should I consider? While the search results do not link this technique directly to this compound, general best practices for iodine analysis can be inferred [3] [4]:

  • Sample Preparation: Use alkaline extraction with Tetramethylammonium Hydroxide (TMAH) to destroy the organic matrix and prevent iodine loss [3] [4].
  • Container Choice: Use polypropylene tubes to minimize adsorption of iodine to container walls [3].
  • Calibration: Choose between an External Calibration curve or the more precise Isotope Dilution Mass Spectrometry (IDMS) if highest accuracy is required [3].

Q3: My method lacks precision. What are common troubleshooting steps?

  • Instrument: Check for fluctuations in flow rate, column temperature, or detector stability.
  • Sample: Ensure the sample is stable and not degrading during the analysis. Verify the sample solvent is compatible with the mobile phase.
  • Preparation: Meticulously control volumes and weighing during sample and standard preparation. Use high-quality volumetric glassware.

References

Mequitamium Iodide versus other antihistamine potency

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Receptor Profile

Mequitamium Iodide (also known as LG 30435) is a quaternary ammonium phenothiazine. Its key characteristic is high-affinity binding to two distinct receptor types [1]. The diagram below illustrates its dual receptor antagonism.

G MI This compound H1 Histamine H1 Receptor MI->H1 Antagonizes (Ki = 9 nM) M Muscarinic Acetylcholine Receptor MI->M Antagonizes (Ki = 12-77 nM) Effect1 Inhibition of: • Vasodilation • Vascular Permeability • Pruritus H1->Effect1 Effect2 Inhibition of: • Bronchoconstriction M->Effect2

This dual-receptor activity differentiates it from many common antihistamines that primarily target only the H1 receptor [2].

Comparative Potency and Binding Data

The table below summarizes the available quantitative binding data for Mequitamium and its clinical sedative profile compared to other antihistamines.

Antihistamine Chemical Class Primary Molecular Target (Affinity, Ki) Secondary Targets Clinically Sedating?
This compound Phenothiazine (quaternary ammonium) H1 Receptor (9 nM) [1] Muscarinic Receptors (12-77 nM) [1] Low (comparable to 2nd gen) [3]
Mequitazine Phenothiazine H1 Receptor (Data insufficient) Not specified in sources Low (comparable to 2nd gen) [3]
Ebastine Piperidine H1 Receptor (Active metabolite: Carebastine) [4] Inhibits mast cell mediator release [4] No (2nd Generation) [4]
Cetirizine Piperazine H1 Receptor (High affinity) [2] Down-regulates allergic inflammation [2] Low incidence [2]
Diphenhydramine Ethanolamine H1 Receptor (Data insufficient) Muscarinic receptors (significant) [5] Yes (1st Generation) [5]
Chlorpheniramine Alkylamine H1 Receptor (Data insufficient) Muscarinic receptors (significant) [5] Yes (1st Generation) [5]

A lower Ki value indicates higher binding affinity. Mequitamium's H1 receptor Ki of 9 nM classifies it as a high-potency antihistamine [1]. Its significant affinity for muscarinic receptors suggests potential as an anti-asthmatic agent by reducing bronchoconstriction, though this may also contribute to anticholinergic side effects [1].

Key Experimental Data and Protocols

The critical data on Mequitamium's binding affinity comes from standardized in vitro receptor binding experiments.

  • Experimental Objective: To determine the equilibrium inhibition constant (Ki) of this compound for histamine H1 and muscarinic receptors.
  • Protocol Summary:
    • Tissue Preparation: Rat brain membranes (for H1 receptors) and various tissue homogenates (for muscarinic receptors) were prepared as sources of receptors [1].
    • Binding Assay: The binding of known radioactive ligands to the receptors was measured in the presence of increasing concentrations of this compound to determine how effectively it displaces them [1].
    • Data Analysis: The concentration of Mequitamium that displaced 50% of the radioactive ligand was used to calculate the Ki value, representing its binding affinity [1].
  • Key Findings: Saturation studies confirmed that Mequitamium's interaction with muscarinic receptors was competitive, meaning it binds directly to the receptor's active site [1].

Comparison Insights and Future Directions

This compound presents a unique profile. Its high H1 receptor affinity suggests strong antihistamine potency, while its dual-receptor antagonism may offer broader therapeutic potential, particularly for respiratory conditions. Despite being a phenothiazine, its low-sedation profile is comparable to second-generation antihistamines, which is an advantage over many first-generation drugs [3].

For a complete comparison, future research would require:

  • Head-to-head functional assays (e.g., inhibition of histamine-induced wheal response).
  • Clinical trials comparing efficacy in allergic diseases.
  • Full pharmacokinetic studies to understand its metabolism and distribution.

References

Mequitamium Iodide Ki value muscarinic acetylcholine receptors

Author: Smolecule Technical Support Team. Date: February 2026

Ki Values and Receptor Binding Profile

The table below summarizes the high-affinity binding data for Mequitamium Iodide, primarily sourced from a 1990 in vitro binding study [1].

Receptor / Target Ki Value Experimental System (Tissue) Interaction Type
Histamine H1 9 nM Rat brain membranes High-affinity antagonism [1]
Muscarinic Acetylcholine 12 - 77 nM Various tissue homogenates (e.g., rat cerebral cortex, lung) Competitive antagonism [1]
Muscarinic (Enantiomers) Equivalent activity In vitro assays Both enantiomers show similar potency [2]
Serotonin 5-HT2 1-10 µM Not specified in detail Lower affinity [1]
Platelet-Activating Factor (PAF) 1-10 µM Not specified in detail Lower affinity [1]

The pharmacological activity of this compound is stereoselective. The (+)-(S)-enantiomer is about 10 times more potent as a histamine H1 antagonist than the (-)-(R)-enantiomer. However, both enantiomers show equivalent antimuscarinic activity, indicating that the structural requirements for blocking H1 and muscarinic receptors are distinct [2].

Experimental Methodology

The core data on this compound's binding affinity was generated through standardized in vitro receptor binding experiments. The following workflow outlines the key steps based on the study methodology [1].

start Experiment Start step1 1. Tissue Preparation Prepare membrane homogenates from target tissues (e.g., rat brain, lung). start->step1 step2 2. Incubation Incubate tissue with: - Radioactive ligand ([3H]QNB for mAChR) - Varying concentrations of this compound step1->step2 step3 3. Separation & Filtration Separate bound from free radioligand using filtration or centrifugation. step2->step3 step4 4. Measurement Measure radioactivity of the bound ligand-receptor complex. step3->step4 step5 5. Data Analysis Determine inhibition constant (Ki) using Cheng-Prusoff equation. step4->step5 result Result: Ki Value step5->result

The experimental process can be broken down as follows [1]:

  • Tissue Preparation: Receptor sources were membrane homogenates from specific tissues, such as rat brain (for histamine H1 receptors) and various other tissues, including lung parenchyma (for muscarinic receptors).
  • Competitive Binding Assay: The experimental core was a competitive binding assay. Tissue membranes were incubated with a known radioactive ligand specific for the target receptor (e.g., [3H]quinuclidinyl benzilate, [3H]QNB, for muscarinic receptors) and increasing concentrations of unlabeled this compound.
  • Data Analysis: The concentration of this compound that displaced 50% of the specific binding of the radioactive ligand was determined (IC50). This IC50 value was then used to calculate the inhibition constant (Ki), using the Cheng-Prusoff equation, which provides a measure of binding affinity that is independent of the specific assay conditions.

Interpretation for Drug Development

For researchers, the key implications of this data are:

  • Primary Mechanism: The potent antimuscarinic and antihistaminic (H1) effects are the primary mechanisms, explaining its historical investigation for conditions like asthma [1] [3].
  • Lack of Muscarinic Subtype Selectivity: The Ki range of 12-77 nM across tissues suggests no clear selectivity for known muscarinic receptor subtypes (M1-M3), which is a crucial consideration for predicting both therapeutic and side-effect profiles [1].
  • Secondary Targets: Affinities for 5-HT2, PAF, and other receptors are significantly weaker (Ki in micromolar range), suggesting these are unlikely to contribute meaningfully to its overall pharmacological profile at therapeutic doses [1].

The experimental data shows this compound is a potent, dual-target antagonist. Its progression to Phase 2 trials for asthma and rhinitis, before being discontinued, aligns with this pharmacological profile [3].

References

Mequitamium Iodide compared to classical antihistamines

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Mechanism Comparison

Mequitamium Iodide is characterized by its high-affinity binding to both histamine H1 receptors and muscarinic receptors, a key difference from many classical antihistamines that are more selective [1] [2].

The table below summarizes the core properties and mechanisms:

Feature This compound (d-Meq) Classical/Second-Gen Antihistamines (e.g., Loratadine, Cetirizine) Azelastine
Primary Mechanism Dual H1 and Muscarinic receptor antagonism [1] [2] Selective H1 receptor antagonism [3] H1 receptor antagonism [1]
Receptor Binding Affinity Nanomolar affinity for H1 and muscarinic receptors [1] High selectivity for H1 receptors [3] Nanomolar H1 affinity [1]
Additional Properties Bronchodilating effects (inhibits carbachol-induced contractions) [1] Cetirizine: inhibits eosinophil migration [3] Reduces eosinophil chemotaxis [1]
Sedative Potential Information not available in search results Loratadine/Cetirizine: Low sedation profile [4] Information not available in search results

This dual antagonism is visualized in the following pathway diagram:

G cluster_effect Detrimental Effects Allergen Allergen H1 Histamine H1 Receptor Allergen->H1 Triggers Release of Histamine Inflam Inflammatory Response (E.g., Eosinophil Recruitment) Allergen->Inflam Antigen Challenge Broncho Bronchoconstriction H1->Broncho Musc Muscarinic Receptor Musc->Broncho dMeq This compound (d-Meq) dMeq->H1 Antagonizes dMeq->Musc Antagonizes

Summary of Key Experimental Data

Experimental data from animal studies demonstrates the efficacy of this compound in mitigating allergic responses in the airways.

Experimental Model Outcome Measure This compound (d-Meq) Result Azelastine Result Key Experimental Detail
Histamine-induced bronchospasm [1] Inhibition of increased insufflation pressure Significant inhibition at 100-1,000 nmol/guinea pig Significant inhibition at 100-5,000 nmol/guinea pig Administered via aerosol to sensitized guinea pigs.
Antigen-induced bronchospasm [1] Inhibition of increased insufflation pressure Significant inhibition at 100-1,000 nmol/guinea pig Significant inhibition at 100-5,000 nmol/guinea pig Administered via aerosol to sensitized guinea pigs. d-Meq was more effective against histamine.
Antigen-induced vascular permeability [1] Inhibition of plasma extravasation in upper airways Dose-dependent inhibition at 1,000-6,000 nmol/kg i.v. Information not available in search results Measured in sensitized guinea pigs.
Antigen-induced eosinophil accumulation [1] Reduction in eosinophil count in Bronchoalveolar Lavage (BAL) fluid Reduced accumulation at 1,000 nmol/animal Reduced accumulation at 300 nmol/animal Administered via aerosol.
Cell Chemotaxis [1] Reduced chemotaxis of BAL eosinophils to LTB4/PAF Reduced the antigen-induced increase Reduced the antigen-induced increase d-Meq did not affect direct chemotaxis to LTB4.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments.

Protocol: Receptor Binding Studies [2]
  • Objective: To determine the binding affinity (Ki) of d-Meq for histamine H1 and muscarinic receptors.
  • Tissue Preparation: Receptor membranes are typically prepared from target tissues (e.g., bovine brain or tracheal smooth muscle).
  • Radioligand Binding: Membranes are incubated with a fixed concentration of a radioactive ligand (e.g., [3H]pirenzepine for muscarinic M1 receptors or [3H]mepyramine for H1 receptors) and increasing concentrations of unlabeled d-Meq.
  • Data Analysis: The concentration of d-Meq that displaces 50% of the specific radioligand binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Protocol: Bronchospasm Inhibition in Sensitized Guinea Pigs [1]
  • Animal Model: Guinea pigs are actively sensitized to an antigen (e.g., ovalbumin).
  • Drug Administration: The test compound (d-Meq or azelastine) is administered via aerosol using a specialized nebulizer.
  • Challenge & Measurement:
    • Animals are challenged with an aerosol of either histamine or the specific antigen.
    • The increase in tracheal insufflation pressure is measured as an index of bronchoconstriction.
  • Data Analysis: The percentage inhibition of the pressure increase in drug-treated groups is calculated compared to a vehicle-controlled group.
Protocol: Eosinophil Accumulation in BAL Fluid [1]
  • Sensitization and Challenge: Actively sensitized guinea pigs are challenged with a specific antigen via aerosol.
  • Drug Treatment: The test compound is administered via aerosol before or after the antigen challenge.
  • BAL Collection: At a set time post-challenge (e.g., 24-48 hours), the animals are euthanized, and their lungs are lavaged with saline to collect inflammatory cells.
  • Cell Analysis: The total BAL fluid is collected, and cells are counted. Differential cell counts (eosinophils, neutrophils, etc.) are performed on stained cytospin preparations.

Key Research Implications

  • Dual Action Advantage: The dual H1 and muscarinic antagonism suggests potential for enhanced efficacy in conditions like allergic asthma, where both histamine and cholinergic pathways contribute to bronchoconstriction [1].
  • Local Administration: The efficacy of aerosolized d-Meq highlights the potential for a localized treatment strategy, which could minimize systemic side effects [1].
  • Research Gaps: It is important to note that the available compelling data is primarily from animal models (guinea pigs). Comprehensive human clinical trials would be necessary to confirm its efficacy and safety profile in patients.

References

Mequitamium Iodide antimuscarinic versus antihistamine potency

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Affinity of Mequitamium Iodide

Receptor / Target Affinity (Ki Value) Experimental System Significance / Implied Action
Histamine H1 Receptor 9 nM [1] Rat brain membranes Potent antihistamine effect [1]
Muscarinic Acetylcholine Receptor 12 - 77 nM [1] Various tissue homogenates Potent antimuscarinic effect [1]
Serotonin 5-HT2 Receptor 1-10 µM [1] - Low affinity, likely not clinically relevant [1]
Platelet-Activating Factor (PAF) 1-10 µM [1] - Relatively weak anti-PAF effect [1]

Mequitamium vs. Other Antihistamines' Antimuscarinic Potency

The following table places mequitamium's dual affinity in context with other compounds, showing the spectrum of selectivity among H1-antihistamines. The affinity (Ki) values for muscarinic receptors are from receptor-binding assays [2].

Compound Muscarinic Receptor Affinity (Ki) Histamine H1 vs. Muscarinic Selectivity
This compound High affinity (specific Ki not stated in context) [1] High affinity for both; no clear selectivity for muscarinic subtypes [1]
Mequitazine 5.0 nM [2] Low selectivity (high potency for both)
Diphenhydramine 6.2 (pA2 value) [3] Low selectivity (potent antimuscarinic effects) [3] [4]
Desloratadine 6.4 (pA2 value) [3] Low selectivity (potent antimuscarinic effects) [3] [4]
Hydroxyzine 4.8 (pA2 value) [3] Moderate selectivity
Cetirizine No effect at 100 µM [3] High selectivity for H1 receptor [3] [4]
Fexofenadine No effect at 10 µM [3] High selectivity for H1 receptor [3] [4]
Loratadine No effect at 10 µM [3] High selectivity for H1 receptor [3]

Experimental Protocols for Key Data

The primary data on this compound and the comparative antimuscarinic effects of antihistamines were generated through rigorous laboratory methods.

Receptor Binding Assay for Affinity (Ki) Determination

This protocol was used to generate the binding affinity data for this compound and the 27 antihistamines in the comparative table [1] [2].

  • Core Concept: A standard in vitro competition binding assay that measures a test drug's ability to displace a radioactively labeled ligand (e.g., [3H]QNB for muscarinic receptors) from specific receptor sites [2].
  • Key Reagents: Prepared tissue membranes (e.g., from bovine cerebral cortex), radioactively labeled ligand, and the unlabeled test drug [2].
  • Procedure:
    • Incubate the membrane preparation with a fixed concentration of the radioactive ligand and varying concentrations of the unlabeled test drug.
    • Separate the bound radioactivity from the free ligand (e.g., by rapid filtration).
    • Measure the radioactivity to determine the percentage of receptors bound by the labeled ligand at each test drug concentration.
  • Data Analysis: The concentration of the test drug that inhibits specific binding by 50% (IC50) is determined. This value is then used to calculate the inhibition constant (Ki), which represents the absolute binding affinity of the drug for the receptor [2].
Functional Assay on Airway Mucus Gland Cells

This protocol was used to functionally characterize the antimuscarinic effects of various antihistamines on a therapeutically relevant tissue [3].

  • Core Concept: Using Ussing chambers under voltage-clamp conditions to measure short-circuit current (ΔIsc) as a quantitative indicator of ion transport (and thus fluid secretion) in isolated airway mucus gland cells.
  • Key System: Cultured, polarized swine airway mucus gland cells grown on porous inserts [3].
  • Procedure:
    • Mount the cell layer in an Ussing chamber.
    • Stimulate ion transport by adding the muscarinic receptor agonist Acetylcholine (ACh).
    • Measure the peak ΔIsc response to ACh.
    • Repeat the ACh stimulation in the presence of different concentrations of the test antihistamine.
  • Data Analysis: The shift in the ACh concentration-response curve caused by the antagonist is analyzed using the Schild plot method to obtain a pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant. A higher pA2 indicates a more potent antagonist [3].

Signaling Pathways and Drug Action

The diagrams below illustrate the core signaling pathways that this compound and other antihistamines modulate, and the logical flow of the key experiment used to characterize them.

G Figure 1: Histamine and Muscarinic Receptor Signaling cluster_histamine Histamine Pathway cluster_ach Acetylcholine Pathway H1 Histamine H1 Receptor Gq Gq Protein H1->Gq Activates mAChR Muscarinic (M3) Receptor mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP³ PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Secretion Mucus & Fluid Secretion Ca2->Secretion PKC->Secretion Antihistamine This compound (H1 Antagonist) Antihistamine->H1 Blocks Antimuscarinic This compound (Muscarinic Antagonist) Antimuscarinic->mAChR Blocks

This diagram illustrates the separate but parallel signaling pathways for histamine and acetylcholine, both converging on fluid and mucus secretion. This compound acts as an antagonist at both the H1 and Muscarinic (M3) receptors to inhibit these processes. [1] [3]

G Figure 2: Experimental Workflow for Potency Start Isolate Airway Gland Cells Culture Culture on Porous Inserts Start->Culture Mount Mount in Ussing Chamber (Voltage-Clamp) Culture->Mount Baseline Measure Baseline Current (Isc) Mount->Baseline ApplyDrug Apply Test Antihistamine Baseline->ApplyDrug Stimulate Stimulate with ACh (Muscarinic Agonist) ApplyDrug->Stimulate Measure Measure ΔShort-Circuit Current (ΔIsc) Stimulate->Measure Analyze Analyze ACh Dose-Response (Schild Plot for pA2/Ki) Measure->Analyze

This workflow outlines the key steps in the functional assay used to determine the antimuscarinic potency of drugs like this compound and its comparators. [3]

Key Takeaways for Research and Development

  • Dual High-Affinity Profile: this compound's most distinctive feature is its high nanomolar affinity for both H1 and muscarinic receptors, suggesting a balanced, dual-mechanism action [1].
  • Context of Antihistamine Class: Many first-generation and some newer antihistamines possess significant antimuscarinic activity, which is often an undesirable side effect (e.g., dry mouth, tachycardia). Mequitamium's profile may have been intentionally developed for conditions where both pathways are relevant, such as asthma [1] [3].
  • Clinical Translation and Status: Despite its promising in vitro profile, this compound's development for asthma and rhinitis was discontinued after Phase 2 trials [5]. This highlights that in vitro binding potency is only one factor in a drug's successful development.

References

Mequitamium Iodide binding affinity across tissue types

Author: Smolecule Technical Support Team. Date: February 2026

Mequitamium Iodide Binding Affinity Profile

This compound (also known as LG 30435) is a quaternary ammonium phenothiazine compound. Its primary high-affinity binding is to muscarinic acetylcholine receptors and histamine H1 receptors [1].

The table below summarizes its receptor binding affinity (Ki values) across different tissues and receptors, as determined by in vitro binding experiments. A lower Ki value indicates a higher binding affinity.

Receptor / Tissue Type Binding Affinity (Ki value) Type of Interaction
Histamine H1 (Rat brain) 9 nM (High affinity) [1] Information not specified
Muscarinic Acetylcholine (Various tissues) 12 - 77 nM (High affinity) [1] Competitive [1]
↳ Rat cerebral cortex 12 nM [1] Competitive
↳ Rat lung parenchyma 24 nM [1] Competitive
↳ Guinea-pig ileum 77 nM [1] Information not specified
Serotonin 5-HT2 1-10 µM (Low affinity) [1] Information not specified
Platelet-Activating Factor (PAF) 1-10 µM (Low affinity) [1] Information not specified
Verapamil-sensitive sites 1-10 µM (Low affinity) [1] Information not specified
β-adrenergic 1-10 µM (Low affinity) [1] Information not specified

Stereoselectivity of Enantiomers

The biological activity of this compound is influenced by its chiral structure. The table below compares the activity of its two enantiomers [2] [3].

Enantiomer Absolute Configuration Histamine H1 Antagonism Antimuscarinic Activity
(+)-enantiomer (S) 10-fold more potent than the (-)-(R) enantiomer [2] [3] Similar activity to the (-)-(R) enantiomer [2]
(-)-enantiomer (R) Less potent [2] [3] Similar activity to the (+)-(S) enantiomer [2]

Molecular modeling suggests that the more active (+)-(S)-enantiomer can adopt a conformation similar to the receptor-binding conformers of classical antihistamines [2] [3].

Detailed Experimental Methodology

The key data on this compound's binding affinity was generated through standard in vitro receptor binding experiments. Here is a detailed breakdown of the cited methodology [1]:

  • Tissue Preparation: Experiments were performed on membrane homogenates from various tissues, including rat brain (for H1 receptors), and rat cerebral cortex, rat lung parenchyma, and guinea-pig ileum (for muscarinic receptors). Tissues were homogenized and centrifuged to isolate the membrane fractions used in the assays.
  • Radioligand Binding Assays: Binding affinity was determined by measuring the ability of this compound to compete with known radioactive ligands (radioligands) for the receptor sites.
    • Histamine H1 Receptors: Likely used a radiolabeled H1 antagonist like [3H]mepyramine.
    • Muscarinic Receptors: Typically used a radiolabeled antagonist like [3H]quinuclidinyl benzilate ([3H]QNB).
  • Saturation Studies: To determine the nature of the interaction (competitive vs. non-competitive), saturation experiments were conducted. The binding of the radioligand was measured at increasing concentrations, both in the presence and absence of this compound. The data was analyzed using Scatchard plots.
  • Data Analysis: The inhibition constant (Ki), which represents the affinity of this compound for the receptor, was calculated from the IC50 values (concentration that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Receptor Binding and Selectivity Pathway

The following diagram illustrates the primary and secondary receptor interactions of this compound, summarizing the data from the tables above.

G MI This compound H1 Histamine H1 Receptor (High Affinity, Ki = 9 nM) MI->H1 MUSC Muscarinic Receptor (High Affinity, Ki = 12-77 nM) MI->MUSC S5HT2 Serotonin 5-HT2 (Low Affinity, Ki = 1-10 µM) MI->S5HT2 PAF Platelet-Activating Factor (PAF) (Low Affinity, Ki = 1-10 µM) MI->PAF BADR β-adrenergic (Low Affinity, Ki = 1-10 µM) MI->BADR

References

Mequitamium Iodide conformational similarity to antihistamines

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Profile of Mequitamium Iodide

Experimental data from binding studies reveals that this compound exhibits high-affinity antagonism at two key receptor types involved in allergic responses, with much lower activity at other relevant receptors [1].

Table 1: Binding Affinity (Ki) of this compound at Various Receptors

Receptor Type Tissue / Preparation Affinity (Ki)
Histamine H1 Rat brain membranes 9 nM
Muscarinic Acetylcholine Various tissue homogenates 12 - 77 nM
Serotonin 5-HT2 Not Specified 1-10 µM
Platelet-Activating Factor (PAF) Not Specified 1-10 µM
Verapamil-sensitive sites & β-adrenergic Not Specified 1-10 µM

This high-affinity binding to H1 and muscarinic receptors underpins its dual antihistamine and anticholinergic activity, explaining its ability to antagonize airway contraction induced by both histamine and acetylcholine [1]. The weak anti-PAF effect is considered less relevant to its primary action [1].

Stereoselectivity and Enantiomer Activity

The biological activity of this compound is influenced by its three-dimensional structure. The two enantiomers show a significant difference in antihistamine potency, but not in antimuscarinic activity [2] [3].

Table 2: Activity of this compound Enantiomers

Enantiomer Absolute Configuration Histamine H1 Antagonism (Relative Potency) Antimuscarinic Activity
(+)-enantiomer (S) 10-fold more potent than (R)-isomer Similar to (R)-isomer
(-)-enantiomer (R) Baseline potency Similar to (S)-isomer

The (+)-(S)-enantiomer is the more potent histamine antagonist. Conformational analysis suggests this is because it can adopt a conformation similar to the receptor-binding form of classical antihistamines [2] [3].

Experimental Protocols for Key Data

Understanding the methods behind this data is crucial for evaluation.

  • In Vitro Binding Experiments (Receptor Affinity) [1]

    • Objective: To determine the affinity (Ki) of this compound for various receptors.
    • Preparation: Tissue homogenates (e.g., rat brain for H1 receptors, various tissues for muscarinic receptors) were used as the source of receptors.
    • Method: Saturation binding studies were performed with radioactively labeled ligands specific to each receptor (e.g., ligands for H1, muscarinic, 5-HT2, PAF, and β-adrenergic receptors). This compound was added in varying concentrations to compete with the radioactive ligand for the receptor.
    • Analysis: The concentration that inhibits 50% of the specific binding (IC50) was determined, and the inhibition constant (Ki) was calculated, often using the Cheng-Prusoff equation.
  • Chiral Resolution and Enantiomer Testing [2]

    • Objective: To isolate the enantiomers and compare their biological activities.
    • Chiral Resolution: The precursor compound, mequitazine, was separated into its pure (R) and (S) enantiomers using chiral chromatographic techniques.
    • Enantiomer Preparation: The resolved enantiomers of mequitazine were then chemically converted to the corresponding enantiomers of this compound.
    • Activity Testing: The isolated (+)-(S) and (-)-(R) enantiomers were tested in separate in vitro assays to determine their potency as histamine and muscarinic antagonists.

Mechanism of Action and Experimental Workflow

The following diagram summarizes the molecular mechanisms and the flow of key experiments that established the pharmacological profile of this compound.

G cluster_receptor_binding Receptor Binding & Mechanism cluster_stereo Stereoselective Activity start This compound node_hist High-affinity H1 receptor antagonism (Ki = 9 nM) start->node_hist node_musc High-affinity muscarinic receptor antagonism (Ki = 12-77 nM) start->node_musc node_weak Weak antagonism of 5-HT2, PAF, β-adrenergic (Ki = 1-10 µM) start->node_weak node_chiral Chiral Resolution of Enantiomers start->node_chiral node_pharm1 Inhibition of histamine-induced airway contraction & inflammation node_hist->node_pharm1 Explains node_pharm2 Inhibition of acetylcholine-induced bronchoconstriction node_musc->node_pharm2 Explains node_s_enant (+)-(S)-Enantiomer node_chiral->node_s_enant node_r_enant (-)-(R)-Enantiomer node_chiral->node_r_enant node_hist_potent node_hist_potent node_s_enant->node_hist_potent 10x more potent H1 antagonist node_conf Conformation similar to classical antihistamines node_s_enant->node_conf node_hist_weak node_hist_weak node_r_enant->node_hist_weak Less potent H1 antagonist node_both node_both node_musc_same node_musc_same node_both->node_musc_same Equal potency Antimuscarinic

Summary for Drug Development

For researchers, the key takeaways on this compound are its dual antagonism of H1 and muscarinic receptors, its stereoselective potency where the (+)-(S)-enantiomer is the primary driver of antihistamine effects, and a mechanism rooted in direct, competitive receptor binding rather than secondary pathways like PAF inhibition [1] [2] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

464.07832 Da

Monoisotopic Mass

464.07832 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

50D69ZKZ7M

Wikipedia

Mequitamium iodide

Dates

Last modified: 02-18-2024
1: Evangelista S, Boni P, Castellucci A, Perretti F, Pretolani M, Joseph D, Renzetti AR, Subissi A, Manzini S. Antihistaminic and antiallergic properties of dextro-mequitamium iodide in upper and lower guinea pig airways: comparison with azelastine. Gen Pharmacol. 1998 Apr;30(4):513-9. PubMed PMID: 9522168.
2: Di Bugno C, Dapporto P, Giorgi R, Manzini S, Paoli P, Subissi A, Arcamone F. Absolute configuration and biological activity of mequitamium iodide enantiomers. Chirality. 1994;6(5):382-8. PubMed PMID: 8068497.
3: Abelli L, Nappi F, Subissi A, Manzini S, Giachetti A. Effect of mequitamium iodide (LG 30435) on airway microvascular leakage in the guinea-pig. Pulm Pharmacol. 1992 Jun;5(2):137-41. PubMed PMID: 1611232.
4: Renzetti AR, Barone D, Criscuoli M. High-affinity binding of mequitamium iodide (LG 30435) to muscarinic and histamine H1 receptors. Eur J Pharmacol. 1990 Jul 17;182(3):413-20. PubMed PMID: 2226618.
5: Berti F, Daffonchio L, Magni F, Omini C, Rossoni G, Subissi A. LG 30435, a new potential antiasthmatic agent. Eur Respir J. 1989 Oct;2(9):868-73. PubMed PMID: 2806514.
6: Subissi A, Del Monte M. Mechanisms of the antiallergic action of N-methylmequitazine (LG 30435). J Pharm Pharmacol. 1988 Apr;40(4):247-51. PubMed PMID: 2900303.
7: Subissi A, Criscuoli M. Effects of LG 30435 on different platelet activating factor-induced responses. Agents Actions Suppl. 1988;23:201-6. PubMed PMID: 3262990.
8: Criscuoli M, Subissi A, Daffonchio L, Omini C. LG 30435, a new bronchodilator/antiallergic agent, inhibits PAF-acether induced platelet aggregation and bronchoconstriction. Agents Actions. 1986 Nov;19(3-4):246-50. PubMed PMID: 3103400.
9: Subissi A, Criscuoli M, Renzetti AR. LG 30435 is a new bronchodilator agent with multiple sites of action. Eur J Pharmacol. 1986 Jul 15;126(1-2):81-9. PubMed PMID: 3758166.

Explore Compound Types